Product packaging for Iron(3+);manganese(2+);oxygen(2-)(Cat. No.:CAS No. 11115-91-6)

Iron(3+);manganese(2+);oxygen(2-)

Cat. No.: B087560
CAS No.: 11115-91-6
M. Wt: 301.56 g/mol
InChI Key: NSGJBNFQQJBZHT-UHFFFAOYSA-N
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Description

Fundamental Principles and Significance of Iron(3+);Manganese(2+);Oxygen(2-) Compounds in Contemporary Materials Science

Compounds formed from iron(3+), manganese(2+), and oxygen(2-) are a class of materials exhibiting a rich variety of physical and chemical properties. The interplay between the electronic configurations of the constituent metal ions, Fe³⁺ (a d⁵ system) and Mn²⁺ (also a d⁵ system), within an oxygen anion lattice gives rise to their notable magnetic and redox characteristics. byjus.com The ability to manipulate these properties through controlled synthesis has made them invaluable in numerous applications.

The significance of these materials lies in their versatility. For instance, manganese ferrite (B1171679) (MnFe₂O₄), a prominent member of this family, is a soft magnetic material with high magnetic permeability and low hysteresis losses. mdpi.com These properties are crucial for applications in high-frequency electronics, data storage, and biomedical fields. jetir.orgnih.gov Furthermore, the presence of both iron and manganese, which can exist in multiple oxidation states, makes these oxides potent catalysts for a range of chemical reactions, including oxidation and environmental remediation. nih.govnih.govenvirogen.com The synergistic effects between the two metal cations often lead to enhanced performance compared to their single-metal oxide counterparts. nih.gov

Classification of Iron-Manganese Oxides: Spinel Ferrites, Perovskites, and Mixed Phases

Spinel Ferrites

Spinel ferrites, with the general formula AB₂O₄, are the most common crystal structure for compounds containing iron(3+), manganese(2+), and oxygen(2-). jetir.org In the case of manganese ferrite (MnFe₂O₄), the crystal structure consists of a face-centered cubic (FCC) lattice of oxygen anions, with the manganese (Mn²⁺) and iron (Fe³⁺) cations occupying the tetrahedral (A) and octahedral (B) interstitial sites. ijera.com The distribution of these cations between the A and B sites, known as the degree of inversion, significantly influences the material's magnetic properties. nih.gov MnFe₂O₄ is largely a normal spinel, where Mn²⁺ ions predominantly occupy the tetrahedral sites and Fe³⁺ ions occupy the octahedral sites, though some degree of inversion can occur. mdpi.comnih.govimp.kiev.ua

Perovskites

Perovskite structures, with the general formula ABO₃, represent another important class of iron-manganese oxides. esrf.fr In these materials, larger cations typically occupy the A-site, while smaller transition metal ions, such as manganese and iron, occupy the B-site, which is octahedrally coordinated by oxygen ions. nih.govresearchgate.net The perovskite structure is known for its flexibility, allowing for a wide range of elemental substitutions at both the A and B sites. This compositional flexibility enables the fine-tuning of electronic and magnetic properties, leading to applications in areas like solid oxide fuel cells and catalysis. esrf.fracs.org While less common for the direct combination of just Fe³⁺, Mn²⁺, and O²⁻ to form a simple perovskite, these ions are critical components in more complex perovskite-type manganites. nih.gov

Mixed Phases

In addition to the well-defined spinel and perovskite structures, iron-manganese oxides can also exist as mixed phases. These materials may contain a combination of different crystal structures, such as a mix of spinel and bixbyite ((Mn,Fe)₂O₃), or amorphous phases. acs.orgacs.org The formation of mixed phases is often dependent on the synthesis conditions, such as temperature and the ratio of iron to manganese. fischer-tropsch.orgresearchgate.net These mixed-phase materials can exhibit unique properties that are a composite of their individual components, offering another avenue for designing materials with tailored functionalities. For example, the crystal structure of mixed iron-manganese oxide nanoparticles can transition from spinel to bixbyite with an increasing manganese content, leading to a change from superparamagnetic to antiferromagnetic behavior. acs.org

Rationale for Comprehensive Academic Investigation of these Systems

The extensive academic investigation into iron-manganese oxide systems is driven by several key factors:

Fundamental Scientific Interest: The complex interplay between structure, cation distribution, and the resulting magnetic and electronic properties in these materials presents a fascinating area for fundamental scientific inquiry. jetir.orgnih.gov Understanding these relationships is crucial for advancing the field of solid-state chemistry and physics.

Technological Applications: The wide range of potential applications for these materials provides a strong impetus for research. From high-frequency inductors and transformers to targeted drug delivery and environmental catalysts, the technological relevance of iron-manganese oxides is vast and continues to expand. nih.govnih.gov

Tunable Properties: The ability to precisely control the properties of these oxides through various synthesis methods and by tuning their composition and morphology makes them highly attractive for designing "materials by design." scilit.com Researchers can tailor the material for a specific application, for example, by controlling nanoparticle size to achieve superparamagnetism for biomedical uses. ijera.comresearchgate.net

Cost-Effectiveness and Abundance: Iron and manganese are abundant and relatively inexpensive elements, making their oxides economically viable for large-scale industrial applications. nih.gov This is a significant advantage over materials based on more rare or expensive elements.

The continuous exploration of synthesis methods, characterization techniques, and theoretical modeling of iron-manganese oxide systems is essential for unlocking their full potential and paving the way for future technological advancements.

Research Findings on Iron-Manganese Oxides

Synthesis Methods for Iron-Manganese Oxides
Synthesis MethodDescriptionKey AdvantagesReference
Co-precipitationInvolves the simultaneous precipitation of iron and manganese salts from a solution by adding a precipitating agent like NaOH or ammonia. scilit.comnih.govaip.orgSimple, low-cost, and allows for the synthesis of nanoparticles. nih.govslideshare.net scilit.comnih.govaip.orgslideshare.net
Hydrothermal/SolvothermalSynthesis in a sealed vessel (autoclave) using water or an organic solvent at elevated temperature and pressure. nih.govnju.edu.cnProduces highly crystalline and uniform nanoparticles with controlled morphology. nih.govrsc.org nih.govnju.edu.cnrsc.org
Sol-GelInvolves the formation of a sol (a colloidal suspension of solid particles) which then gels to form a solid network. nih.govmdpi.comGood control over particle size, uniformity, and stoichiometry. nih.gov nih.govmdpi.com
Thermal DecompositionInvolves heating metal-organic precursors in a high-boiling point solvent. researchgate.netyoutube.comGenerates uniform nanoparticles with tight control over size and shape. researchgate.netyoutube.com researchgate.netyoutube.com
CombustionA rapid, exothermic reaction between metal nitrates and a fuel (e.g., urea). nih.govFast, energy-efficient, and produces pure and homogeneous nanoparticles. nih.gov nih.gov
Properties and Applications of Manganese Ferrite (MnFe₂O₄)
PropertyDescriptionApplicationReference
Magnetic PropertiesSoft ferrimagnetic material with high permeability and low coercivity. Exhibits superparamagnetism at the nanoscale. mdpi.comresearchgate.net Saturation magnetization is lower than bulk material in nanoparticles. ijera.comHigh-frequency transformers, inductors, data storage, magnetic fluids, and biomedical applications (MRI, hyperthermia). jetir.orgnih.gov mdpi.comjetir.orgijera.comnih.govresearchgate.net
Electrical PropertiesHigh electrical resistivity and low power losses. nih.govElectronic components where low eddy current losses are required. nih.gov nih.gov
Catalytic ActivityActs as a catalyst in various oxidation reactions, such as the oxidation of formaldehyde. nih.gov The presence of both Mn and Fe enhances catalytic performance. nih.govEnvironmental remediation, chemical synthesis. nih.govnih.govmdpi.com nih.govnih.govmdpi.com
Electrochemical PropertiesShows pseudocapacitive behavior, making it suitable for supercapacitor electrodes. rsc.orgjournalcra.com Can achieve high specific capacitance. rsc.orgjournalcra.comEnergy storage devices (supercapacitors). aip.orgrsc.orgjournalcra.comresearchgate.net aip.orgrsc.orgjournalcra.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2Mn2O5 B087560 Iron(3+);manganese(2+);oxygen(2-) CAS No. 11115-91-6

Properties

CAS No.

11115-91-6

Molecular Formula

Fe2Mn2O5

Molecular Weight

301.56 g/mol

IUPAC Name

iron(3+);manganese(2+);oxygen(2-)

InChI

InChI=1S/2Fe.2Mn.5O/q2*+3;2*+2;5*-2

InChI Key

NSGJBNFQQJBZHT-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3]

Synonyms

IRON MANGANESE OXIDE

Origin of Product

United States

Synthetic Methodologies for Controlled Material Fabrication

Solution-Based Approaches for Nanoparticle Synthesis

Solution-based methods are widely favored for the synthesis of manganese ferrite (B1171679) nanoparticles due to their ability to produce materials with controlled dimensions and high purity at relatively low temperatures. These techniques involve the chemical transformation of soluble precursors in a liquid medium to form the desired solid product.

Co-precipitation is a simple, cost-effective, and scalable method for synthesizing manganese ferrite nanoparticles. iiste.org The process involves the simultaneous precipitation of manganese and iron hydroxides from an aqueous solution of their respective salts by adding a base. tandfonline.comisca.in The resulting hydroxides are then typically subjected to a thermal treatment to form the ferrite.

The key to successful co-precipitation is the careful control of several process parameters to achieve the desired particle size, crystallinity, and magnetic properties. The pH of the solution is a critical factor, with studies showing that a higher pH generally leads to smaller particle sizes. iiste.orgmdpi.com For instance, one study demonstrated that by varying the pH from 9 to 12, the particle size of MnFe₂O₄ could be tuned from 15 nm down to 5 nm. mdpi.com Another investigation found that optimal magnetic properties were achieved at a pH of 10. dnu.dp.ua The reaction temperature also plays a significant role, with higher temperatures promoting the formation of a more crystalline structure. researchgate.net The choice of precursors, such as chlorides or nitrates, and the stirring rate can also influence the final product characteristics.

Table 1: Effect of pH on Manganese Ferrite Nanoparticle Size Synthesized by Co-precipitation

pH Average Particle Size (nm) Reference
9 15 mdpi.com
10 10 mdpi.com
11 6 mdpi.com
12 5 mdpi.com
12 84 iiste.org
12.8 - iiste.org
13.3 - iiste.org
13.5 65 iiste.org

The sol-gel method is another versatile solution-based approach that offers excellent control over the composition and microstructure of manganese ferrite nanoparticles. tandfonline.comresearchgate.net This technique involves the formation of a "sol" (a colloidal suspension of solid particles) which is then converted into a "gel" (a solid network in a continuous liquid phase). The gel is subsequently dried and calcined to obtain the final ferrite powder. tandfonline.com Citric acid is often used as a chelating agent in this process. researchgate.net The calcination temperature is a crucial parameter, with higher temperatures leading to larger crystallite sizes. researchgate.netiaea.org For example, increasing the calcination temperature from 300°C to 800°C resulted in an increase in the crystalline size of MnFe₂O₄ from 27 nm to 38 nm. researchgate.net

Solution combustion synthesis is a related technique that utilizes an exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218) or urea. bas.bgresearchgate.net This self-sustaining reaction can rapidly produce fine, crystalline ferrite powders. nih.gov The type and ratio of the fuel can be adjusted to control the combustion process and, consequently, the properties of the resulting nanoparticles. bas.bg For instance, using pure hydrocarbons as fuel or mixtures with a high hydrocarbon content has been shown to yield single-phase nano-sized MnFe₂O₄. bas.bg

Table 2: Influence of Calcination Temperature on MnFe₂O₄ Properties via Sol-Gel Method

Calcination Temperature (°C) Crystallite Size (nm) Saturation Magnetization (emu/g) Reference
350 22 54 iaea.org
500 52 54 iaea.org
650 - 43 iaea.org
670 18.89 - mdpi.com
800 60.65 - mdpi.com
1000 - 27.24 researchgate.net

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). researchgate.netresearchgate.net These techniques are renowned for producing highly crystalline and well-defined nanoparticles without the need for a post-synthesis high-temperature calcination step. tandfonline.comresearchgate.net

The reaction temperature, time, and pH are key parameters that influence the size, morphology, and crystallinity of the synthesized manganese ferrite. vnu.edu.vnvnu.edu.vn Studies have shown that optimal crystallinity and magnetic properties are often achieved at specific pH values and reaction durations. vnu.edu.vn For example, one study found that the best results were obtained at a pH of 11 and a reaction time of 4 hours, yielding spherical nanoparticles with an average size of 25 nm. vnu.edu.vn The choice of solvent in solvothermal synthesis can also affect the final product's characteristics. researchgate.netrsc.org

Solid-State Reaction Pathways for Bulk Materials

The solid-state reaction, also known as the ceramic method, is a traditional and straightforward technique for producing bulk manganese ferrite. researchgate.net This method involves the intimate mixing of precursor powders, typically oxides or carbonates of manganese and iron, followed by high-temperature calcination. researchgate.netresearchgate.net

The formation of manganese ferrite via solid-state reaction generally requires high temperatures, often exceeding 1100°C, to facilitate the diffusion of ions and the formation of the spinel structure. researchgate.net The particle size of the initial reactants, the mixing homogeneity, and the calcination temperature and duration are all critical factors that determine the phase purity and properties of the final bulk material. researchgate.net Mechanical milling can be employed prior to calcination to reduce the particle size of the precursors and enhance the reaction kinetics, potentially lowering the required calcination temperature. researchgate.net

Advanced Wet Chemical and Mechanochemical Methods

Beyond the more common techniques, advanced wet chemical methods are also being explored for the synthesis of manganese ferrite. These can include variations and combinations of the above-mentioned solution-based approaches to achieve even greater control over nanoparticle properties.

Mechanochemical synthesis is an alternative solid-state route that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at room temperature. This method can produce nanocrystalline materials directly from the precursor powders without the need for high-temperature calcination.

Parametric Control over Synthesis Outcomes

Across all synthetic methodologies, the ability to precisely control various parameters is paramount to tailoring the properties of the resulting manganese ferrite. Key parameters that are consistently shown to have a significant impact include:

pH: The acidity or alkalinity of the reaction medium in solution-based methods directly influences the nucleation and growth of nanoparticles, thereby affecting their final size and size distribution. iiste.orgmdpi.comdnu.dp.ua

Temperature: Both reaction temperature in solution-based methods and calcination temperature in sol-gel and solid-state routes are critical for controlling crystallinity, phase purity, and particle size. researchgate.netmdpi.comresearchgate.net

Precursors and Surfactants: The choice of metal salts and the use of surfactants or capping agents can control particle growth, prevent agglomeration, and influence the surface chemistry of the nanoparticles. researchgate.net

Reaction Time: The duration of the synthesis process, whether it's the precipitation time, hydrothermal treatment time, or calcination time, affects the completeness of the reaction and the final particle characteristics. vnu.edu.vn

By carefully manipulating these parameters, researchers can fine-tune the structural and magnetic properties of manganese ferrite to meet the specific demands of various advanced applications.

Precursor Selection and Stoichiometric Ratios

The choice of precursors and their molar ratios is a fundamental aspect of synthesizing mixed iron-manganese oxides, directly influencing the composition and phase of the final product. Commonly employed precursors include metal salts such as nitrates and chlorides.

For instance, in the co-precipitation synthesis of iron-manganese mixed metal oxides, solutions of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) are frequently used. mdpi.com The stoichiometric ratio of these precursors is a critical parameter that is systematically varied to achieve desired material properties. Studies have explored a wide range of Fe:Mn molar ratios, including 100:0, 99:1, 90:10, 80:20, 50:50, 20:80, 10:90, 1:99, and 0:100, to investigate the impact on the catalyst's activity and structure. mdpi.com Research has shown that a Fe₀.₅₀Mn₀.₅₀Oₓ catalyst, synthesized from a 50:50 molar ratio of iron and manganese precursors, exhibits high activity, which is attributed to an increased surface area and the formation of a Mn₂O₃ phase. mdpi.com

Another common approach involves the use of iron(III) chloride (FeCl₃) and manganese(II) chloride (MnCl₂) as precursors. nih.gov In one study, mixed iron-manganese oxide nanoparticles were synthesized using different weight percentages of manganese, with Fe:Mn weight ratios of 100:0, 88:12, 75:25, and 50:50. researchgate.net The inclusion of manganese was found to significantly enhance the specific surface area and pore volume of the resulting nanostructures. researchgate.net

The thermal decomposition of metal oleates is another synthetic route. researchgate.net This method involves using seed particles of either manganese oxide or iron oxide to initiate the formation of heterogeneous composite nanoparticles. researchgate.net

The selection of precursors can also extend to more complex systems. For example, in the synthesis of high-entropy oxides, metal nitrate precursors of cobalt, iron, manganese, copper, and cerium have been utilized in a sol-gel approach. acs.org

Table 1: Examples of Precursor Selection and Stoichiometric Ratios in Iron-Manganese Oxide Synthesis

Precursors Fe:Mn Ratio Synthesis Method Key Finding Reference
Fe(NO₃)₃·9H₂O, Mn(NO₃)₂·4H₂O 50:50 Co-precipitation High catalytic activity due to increased surface area and Mn₂O₃ phase formation. mdpi.com
FeCl₃, MnCl₂ 88:12, 75:25, 50:50 (wt%) Co-precipitation Manganese inclusion enhances specific surface area and pore volume. researchgate.net
Iron oleate, Manganese oleate Not specified Thermal Decomposition Formation of composite nanoparticles. researchgate.net

pH and Reaction Environment Control

The pH of the reaction mixture is a critical parameter that governs the hydrolysis and precipitation of metal ions, thereby influencing the phase, size, and morphology of the resulting iron-manganese oxide nanoparticles.

In co-precipitation methods, a precipitating agent is added to the solution of metal precursors to induce the formation of the oxide or hydroxide (B78521) precipitate. The pH is carefully controlled during this process. For example, a sodium hydroxide (NaOH) solution can be added dropwise to a solution of FeCl₃ and MnCl₂ to reach a target pH of 11. nih.gov Similarly, sodium carbonate (Na₂CO₃) has been used as a precipitating agent, maintaining a constant pH of 9 during the synthesis of iron-manganese mixed metal oxides. mdpi.com

The choice of the precipitating agent itself can significantly impact the properties of the final material. A study comparing different precipitating agents—including sodium carbonate (Na₂CO₃), ammonium (B1175870) carbonate ((NH₄)₂CO₃), potassium carbonate (K₂CO₃), ammonium hydroxide (NH₄OH), potassium hydroxide (KOH), and sodium hydroxide (NaOH)—found that hydroxide-precipitated catalysts were generally more active. mdpi.com The catalyst prepared with NH₄OH exhibited the best performance, which was attributed to the formation of a highly active mixed defect spinel structure. mdpi.com

The pH of the reaction environment also plays a crucial role in determining the final iron oxide phase. At a pH of 4, goethite (α-FeOOH) can be formed. researchgate.net As the pH is increased through the addition of hydroxide ions, iron hydroxides (Fe(OH)₂) form, which then react with goethite to precipitate magnetite (Fe₃O₄) nanoparticles at a pH of around 10. researchgate.net The stability of iron oxide can be affected at pH values lower than 2. nih.gov The morphology of the synthesized product is also strongly dependent on the concentration of OH⁻ ions in the reaction mixture, varying from nanorods to spherical nanoparticles. beilstein-journals.org

Temperature Regimes and Calcination Protocols

Thermal treatment, particularly calcination, is a crucial step in the synthesis of iron-manganese oxides. The temperature and duration of calcination, as well as the atmosphere in which it is carried out, significantly influence the crystallinity, phase composition, and particle size of the final material.

After precipitation and washing, the precursor material is typically dried and then calcined. The calcination temperature can be varied to obtain different oxide phases. For instance, in the synthesis of iron oxide nanoparticles, calcination temperatures of 200°C, 300°C, and 500°C for durations of 2, 4, and 5 hours have been studied. mdpi.comresearchgate.net Lower calcination temperatures and shorter times tend to result in smaller nanoparticles with fewer polycrystalline structures. researchgate.net

The calcination atmosphere is another critical parameter. A study on the calcination of a manganese glycolate (B3277807) precursor showed that different manganese oxide phases are formed depending on whether the calcination is performed in an argon (Ar) or oxygen (O₂) flow. nih.gov In an argon atmosphere, Mn₃O₄ is formed between 320°C and 450°C, while α-Mn₂O₃ is obtained at temperatures between 450°C and 550°C. nih.gov In an oxygen atmosphere, Mn₃O₄ is observed between 185°C and 400°C, followed by the formation of Mn₅O₈ between 400°C and 550°C, and α-Mn₂O₃ above 530°C. nih.gov

In the context of high-entropy oxides containing iron and manganese, a calcination temperature of 900°C has been used following a sol-gel synthesis process. acs.org

Table 2: Influence of Calcination Temperature and Atmosphere on Manganese Oxide Phase Formation from a Mn(II) Glycolate Precursor

Calcination Temperature (°C) Atmosphere Resulting Phase(s) Reference
320 - 450 Argon (Ar) Mn₃O₄ nih.gov
450 - 550 Argon (Ar) α-Mn₂O₃ nih.gov
185 - 400 Oxygen (O₂) Mn₃O₄ nih.gov
400 - 550 Oxygen (O₂) Mn₅O₈ nih.gov

Role of Additives and Capping Agents

Additives and capping agents are often employed in the synthesis of iron-manganese oxides to control particle growth, prevent aggregation, and ensure the stability of the nanoparticles. These agents adsorb to the surface of the nanoparticles as they form, limiting their growth and preventing them from clumping together.

The choice of capping agent is crucial for regulating the stability and functionalization of the nanoparticles. frontiersin.org For instance, in the thermal decomposition synthesis of manganese oxide nanoparticles, oleylamine (B85491) is used as a stabilizer along with dibenzyl ether as a solvent. youtube.com Palmitic acid has also been used as a capping agent in the thermal decomposition synthesis of magnetic iron oxide nanoparticles, resulting in particles with a size range of 8-10 nm.

In some syntheses, the precipitating agent can also act as a growth-directing agent. For example, the use of different precipitating agents like Na₂CO₃, (NH₄)₂CO₃, K₂CO₃, NH₄OH, KOH, and NaOH in the co-precipitation of iron-manganese oxides not only controlled the pH but also influenced the final structure and activity of the catalyst. mdpi.com The use of NH₄OH, for example, led to the formation of a highly active mixed defect spinel structure. mdpi.com

Structural and Microstructural Elucidation for Atomic and Morphological Analysis

Crystallographic Phase Identification and Lattice Parameter Determination

The foundational analysis of manganese iron oxide involves identifying its crystalline phase and determining the precise dimensions of its unit cell. X-ray diffraction (XRD) is the primary technique for this purpose, providing detailed information on phase purity, crystal structure, and lattice parameters. jetir.org For manganese ferrite (B1171679), XRD patterns typically confirm the formation of a single-phase cubic spinel structure, identified by characteristic Bragg's reflections corresponding to specific crystallographic planes. mdpi.com

The general chemical formula for spinel ferrites is AB₂O₄, where 'A' and 'B' represent cations occupying tetrahedral and octahedral sites within a face-centered cubic (FCC) lattice of oxygen anions. jetir.orgwikipedia.org In the case of manganese ferrite, the compound consists of a close-packed oxygen anion lattice with manganese (Mn²⁺) and iron (Fe³⁺) cations distributed among the tetrahedral and octahedral positions. jetir.org The lattice parameter, which defines the size of the cubic unit cell, is a critical value derived from XRD data. For manganese ferrites, reported lattice parameters can vary slightly depending on synthesis methods and conditions, but values are generally in the range of 8.41 Å to 8.50 Å. researchgate.net

Table 1: Representative Crystallographic Data for Manganese Iron Oxides
Compound/PhaseCrystal SystemSpace GroupReported Lattice Parameter (a)Reference
Manganese Ferrite (MnFe₂O₄)Cubic (Spinel)Fd-3m~8.50 Å researchgate.net
Magnetite (Fe₃O₄)Cubic (Inverse Spinel)Fd-3m~8.396 nm (8.396 Å) mdpi.com
Manganosite (MnO)Cubic (Rock-salt)Fm-3m4.44 Å - 4.46 Å researchgate.netresearchgate.net
Perovskite-type Mn₂O₃Triclinic (distorted double perovskite)I-1 (#2)Supercell related to ~4ap esrf.fr

Spinel and Perovskite Crystal Structures

Spinel Structure: Manganese ferrite (MnFe₂O₄) predominantly crystallizes in the spinel structure, a cubic arrangement named after the mineral MgAl₂O₄. jetir.orgwikipedia.org This structure consists of a cubic close-packed array of oxygen anions, with cations occupying tetrahedral (A-sites) and octahedral (B-sites) interstitial holes. libretexts.org The distribution of Mn²⁺ and Fe³⁺ ions between these A and B sites determines whether the spinel is 'normal', 'inverse', or 'mixed'. mdpi.comlibretexts.org

Normal Spinel: A-sites are occupied by divalent cations (Mn²⁺) and B-sites by trivalent cations (Fe³⁺). libretexts.org

Inverse Spinel: A-sites are occupied by trivalent cations (Fe³⁺), while B-sites are occupied by a mix of divalent (Mn²⁺) and trivalent (Fe³⁺) cations. wikipedia.orglibretexts.org

MnFe₂O₄ is typically a mixed or partially inverse spinel. uni-bayreuth.de The degree of inversion, which describes the fraction of Mn²⁺ ions on the B-sites, is highly dependent on synthesis conditions and nanoparticle size. mdpi.com For instance, studies have shown that for nanoparticles of 5 nm, the structure is mostly inverse, while for larger particles (15 nm), it trends towards a normal spinel structure. mdpi.com In the inverse structure of magnetite (Fe₃O₄), all Fe²⁺ cations and half of the Fe³⁺ cations occupy octahedral sites. wikipedia.org

Perovskite Structure: While less common for the direct MnFe₂O₄ composition, perovskite structures (general formula ABO₃) are relevant in the broader iron-manganese-oxide system. esrf.frwikipedia.org The perovskite structure features a network of corner-sharing octahedra (BO₆), with a larger A-cation occupying the central cavity. esrf.frwikipedia.org High-pressure synthesis has enabled the creation of perovskite-type Mn₂O₃, where manganese ions occupy both the A and B sites, a novel configuration for a binary oxide. esrf.frresearchgate.net Some research on iron manganite (FeMnO₃) also reports the formation of a cubic perovskite-like (bixbyite) crystal structure after heat treatment. researchgate.net

Analysis of Phase Transitions and Structural Transformations

Manganese iron oxides can undergo significant phase transitions and structural transformations when subjected to different conditions, such as temperature changes or energy inputs. cambridge.orgmdpi.com Thermal treatment is a common method to induce such changes. For example, as-synthesized MnFe₂O₄ nanoparticles can be stable up to a certain temperature (e.g., 400°C), but calcination at higher temperatures (600-800°C) can cause them to decompose into binary non-spinel compounds like α-Mn₂O₃ (bixbyite) and α-Fe₂O₃ (hematite). uni-bayreuth.de

Phase diagrams of the manganese oxide-iron oxide system show that stable phases depend on both temperature and the manganese-to-iron ratio. researchgate.netcapes.gov.br These diagrams reveal complex regions where multiple phases can coexist or transform from one to another, such as the transition between a bixbyite ((Mn,Fe)₂O₃) and a spinel ((Mn,Fe)₃O₄) phase. researchgate.net

Structural transformations can also be induced by other means. Research has demonstrated that the energy from a transmission electron microscope's electron beam can trigger a phase transition in an iron-manganese oxide nanoparticle, converting it to the MnFe₂O₄ phase. cambridge.orgoup.com This in-situ observation shows a clear morphological and structural change over a period of seconds, confirming that energy input can drive atomic repositioning and induce phase transformations. cambridge.org

Quantitative Assessment of Crystallite Size and Grain Morphology

The distinction between crystallite size, grain size, and particle size is crucial for understanding the material's properties. youtube.com A crystallite is a single, perfect crystal domain, while a grain can be composed of multiple, slightly misoriented crystallites. A particle may consist of one or more grains. youtube.com

The average crystallite size of manganese iron oxide nanoparticles is commonly calculated from XRD data using the Scherrer formula, which relates the broadening of diffraction peaks to the size of the crystalline domains. researchgate.netresearchgate.net Calculated crystallite sizes for MnFe₂O₄ often fall in the nanometer range, for example, between 30 to 40 nm, or even smaller depending on the synthesis method. researchgate.netresearchgate.net

The morphology (shape and size) of the particles and grains is typically assessed using microscopy techniques. researchgate.net By tuning synthetic parameters, manganese ferrite nanostructures with various morphologies can be produced, including spheres, nanoflowers, and cubes with sizes ranging from 9 to 20 nm. researchgate.net Calcination at high temperatures not only induces phase changes but also leads to significant crystallite and grain growth, which is observable as a decrease in the material's specific surface area. uni-bayreuth.de For instance, the surface area of MnFe₂O₄ nanoparticles was found to decrease from 145 m²/g to 5 m²/g after heating from 400°C to 800°C. uni-bayreuth.de

Table 2: Crystallite and Particle Size Data for MnFe₂O₄
Synthesis/Treatment ConditionTechniqueFeature MeasuredReported SizeReference
As-synthesized (Microwave-assisted)XRD (Scherrer)Crystallite Size~6 nm uni-bayreuth.de
Calcined at 800°CBETParticle Size (Calculated)Decrease in surface area indicates growth uni-bayreuth.de
Thermal DecompositionTEMParticle Size/Morphology9-15 nm spheres, 18 nm nanoflowers, 20 nm cubes researchgate.net
Co-precipitationXRDCrystallite Size~12.5 nm tul.cz
Hydrothermal MethodFE-SEMParticle Size35 nm to 45 nm chemmethod.com

Advanced Diffraction Techniques (e.g., X-ray Diffraction Analysis of Peak Shifts, Strain, and Texture)

Beyond phase identification, XRD provides deeper insights into the structural state of manganese iron oxide. jetir.org Analysis of XRD peak profiles can reveal information about microstrain, lattice defects, and crystallographic texture. jetir.orgnih.gov

Peak Shifts and Strain: A shift in the position of a diffraction peak from its standard value indicates a change in the lattice parameter, which is often caused by strain. youtube.com Tensile strain, where the atomic planes are pulled apart, causes the peak to shift to a lower 2θ angle, while compressive strain shifts it to a higher angle. youtube.com In manganese iron oxides, factors such as doping or the introduction of defects can induce this lattice strain. nih.gov For example, doping MnO₂ with iron can cause lattice rearrangements and increased micro-strain, which is observable in the XRD pattern. nih.gov

Peak Broadening: The broadening of diffraction peaks is related to both the crystallite size (as described by the Scherrer equation) and non-uniform microstrain within the crystal lattice. jetir.orgyoutube.com Microstrains arise from defects like dislocations or point defects that disrupt the perfect periodicity of the lattice. nih.gov By analyzing the peak broadening at different diffraction angles, it is possible to separate the effects of size and strain, providing a more complete picture of the material's crystalline quality.

The intensity and width of XRD peaks also change with thermal treatment. Annealing typically leads to sharper peaks, indicating an increase in crystallinity and grain growth. jetir.org However, at very high temperatures (e.g., 900°C), a decrease in peak height can sometimes be observed, which may be attributed to fluctuations in particle size or the onset of phase transformations. jetir.org

High-Resolution Microscopy for Nanoscale Structural and Morphological Analysis (e.g., SEM, TEM, HRTEM)

Direct visualization of the compound's structure and morphology at the micro and nanoscale is achieved through advanced microscopy techniques. researchgate.netunitechlink.com

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of materials. researchgate.netchemmethod.com In the analysis of manganese iron oxides, SEM images reveal the shape, size distribution, and aggregation state of the particles. tul.czchemmethod.com For example, SEM analysis can confirm the formation of spherical nanoparticles and show how they aggregate due to their magnetic nature. chemmethod.com It can also visualize the transformation of dense particles into porous, granular structures with distinct crystalline formations after high-temperature sintering. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM and HRTEM offer much higher resolution, allowing for the observation of individual nanoparticles and even the atomic lattice. cambridge.orgresearchgate.net TEM images are crucial for confirming the size and shape of nanoparticles, such as spheres, cubes, or more complex nanoflowers. researchgate.netmdpi.com Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns from individual nanoparticles, confirming their crystalline structure (e.g., spinel) and orientation. uni-bayreuth.deaip.org

An in-depth examination of the compound with the formula Fe₂MnO₄, commonly known as manganese ferrite, reveals complex electronic structures and dynamic oxidation states that are foundational to its diverse applications. This article focuses exclusively on the electronic and structural properties of this mixed-valence oxide.

Electronic Structure and Oxidation State Dynamics

The chemical and physical properties of manganese ferrite (B1171679) are intrinsically linked to its electronic configuration and the variable oxidation states of its constituent iron and manganese ions.

Defect Chemistry and Non Stoichiometry

Nature and Formation of Point Defects (e.g., Vacancies, Interstitials, Antisite Defects)

Vacancies : A vacancy is an empty atomic site in the lattice that would normally be occupied by an atom. youtube.comyoutube.com In manganese ferrite (B1171679), this can manifest as cation vacancies (either Mn²⁺ or Fe³⁺) or oxygen vacancies. Cation vacancies can be created during synthesis or through high-temperature processes. For instance, in related manganese oxides, Mn vacancies have been shown to form within the nanosheet structure, providing sites for ion intercalation. nih.gov

Interstitials : An interstitial defect occurs when an atom occupies a site in the crystal that is not a normal lattice site. youtube.com A self-interstitial involves an atom of the same type as the host lattice, while an impurity interstitial involves a foreign atom. youtube.com In the spinel structure of manganese ferrite, interstitial sites are available between the regular tetrahedral and octahedral sites. The formation of an interstitial atom causes significant local lattice distortion and thus has a high activation energy, making them generally less common than vacancies. youtube.com A "surface Frenkel" defect, which is a vacancy-interstitial pair, has been observed in manganese oxide nanosheets, where an in-plane Mn ion is displaced to the nanosheet surface, leaving a vacancy behind. nih.gov

Antisite Defects : These defects occur when atoms of different types exchange positions. In the spinel structure of manganese ferrite, this is a common phenomenon known as cation disorder or a varying degree of inversion. Mn²⁺ and Fe³⁺ ions can occupy sites that are contrary to the ideal normal or inverse spinel configuration. For example, in a partially inverse spinel, some Mn²⁺ ions might occupy octahedral sites while some Fe³⁺ ions occupy tetrahedral sites, which is a deviation from the ideal structure. nih.govekb.eg

Influence of Cation Disorder on Lattice Stability and Properties

Manganese ferrite has a spinel crystal structure where cations are distributed between tetrahedral (A) and octahedral (B) sites. The precise distribution of Mn²⁺ and Fe³⁺ ions over these sites, known as cation disorder, significantly impacts the material's stability and properties. The degree of inversion, i, describes this distribution, where i=0 corresponds to a normal spinel (Mn²⁺ on A-sites, Fe³⁺ on B-sites) and i=1 corresponds to an inverse spinel (Fe³⁺ on A-sites, Mn²⁺ and Fe³⁺ on B-sites).

The degree of inversion is highly sensitive to synthesis conditions and thermal history. nih.gov For example, MnFe₂O₄ nanoparticles prepared in a silica (B1680970) aerogel matrix and calcined at high temperatures (750-900°C) exhibit a low degree of inversion (i = 0.20), whereas a sample synthesized by co-precipitation showed a much higher inversion degree (i = 0.70). nih.gov This difference can be attributed to the partial oxidation of Mn²⁺ to Mn³⁺ under certain synthesis conditions. nih.gov

This cation disorder has several consequences:

Lattice Stability and Strain : The substitution of ions with different radii on the A and B sites induces strain in the crystal lattice. aps.org The surface energy of nanoparticles can also alter the typical cation distribution, leading to surface disorder effects. researchgate.net

Magnetic Properties : The magnetic properties of manganese ferrite are governed by the superexchange interactions between cations on the A and B sites. Cation disorder directly alters these interactions, thereby affecting saturation magnetization, coercivity, and magnetic anisotropy. researchgate.netmdpi.com In some cases, an antiferromagnetic order has been observed among Fe spins on the B sites, which is a departure from the simple ferrimagnetic model and is attributed to the complex interplay of cation distribution. aps.org

Below is an interactive table showing the effect of synthesis method on the cation distribution in MnFe₂O₄.

Synthesis MethodCalcination Temp. (°C)Degree of Inversion (i)Reference
Silica Aerogel7500.20 nih.gov
Silica Aerogel9000.20 nih.gov
Co-precipitationNot specified0.70 nih.gov

Role of Oxygen Vacancies in Redox Processes and Conductivity

Oxygen vacancies (Vₒ) are crucial defects in manganese ferrite that play a significant role in its electronic and catalytic properties. The formation of these vacancies is often linked to the substitution of cations with different valencies to maintain charge neutrality in the crystal lattice. arxiv.org

Oxygen vacancies act as active sites in redox reactions. For instance, in cobalt-substituted manganese ferrite, the presence of oxygen vacancies was found to be essential for the activation of peracetic acid (PAA). nih.gov The vacancy sites facilitate the adsorption of oxygen, which then accepts electrons transferred from PAA to form superoxide (B77818) radicals (•O₂⁻). These radicals can then lead to the generation of other reactive oxygen species like singlet oxygen (¹O₂). nih.gov This process highlights the role of oxygen vacancies as mediators of electron transfer.

The presence of oxygen vacancies also directly influences the material's conductivity. They create defect states within the bandgap of the material, which can facilitate electronic transitions and enhance internal electron transfer efficiency. arxiv.orgnih.gov This enhanced charge transfer is beneficial for applications in catalysis and electronics. The charge imbalance created by doping can be compensated by the formation of oxygen vacancies, which in turn introduces these mid-gap states. arxiv.org

Defect Thermodynamics and Equilibrium Concentrations

The equilibrium concentration of a particular defect is therefore dependent on its formation energy and the temperature. Density Functional Theory (DFT) calculations have been used to determine the thermodynamic stability and formation energies of defects in related ferrite systems. For Mn-Zn ferrite, the formation of oxygen vacancies was found to be thermodynamically favorable, with a calculated formation energy of -0.81 eV, suggesting that these defects can form spontaneously under certain conditions. arxiv.org Similarly, doping with specific ions can be thermodynamically favorable, enhancing the intrinsic stability of the ferrite structure. arxiv.org

The following table presents DFT-calculated formation energies for various dopants in a Mn-Zn ferrite system, indicating the thermodynamic favorability of their incorporation.

Dopant ConfigurationFormation Energy (eV)Thermodynamic StabilityReference
Oxygen Vacancy-0.81Favorable arxiv.org
Ca-doped< -1.0Favorable arxiv.org
Si-doped< -1.0Favorable arxiv.org
Mg-doped< -1.0Favorable arxiv.org
Co-doped> -1.0Relatively Lower arxiv.org
Sn-doped> -1.0Relatively Lower arxiv.org

Impact of Doping and Substitution on Defect Landscapes

Introducing foreign atoms into the manganese ferrite lattice, either through doping or substitution, profoundly alters the material's defect landscape. mdpi.com This "defect engineering" is a powerful strategy to tune the material's properties for specific applications.

The substitution of Mn²⁺ or Fe³⁺ with other cations (such as Co²⁺, Ni²⁺, or Zn²⁺) directly creates substitutional point defects. mdpi.commdpi.com This has several knock-on effects:

Structural Distortions : Dopants with different ionic radii from the host cations induce local strain and can cause changes in the lattice parameter and crystallite size. researchgate.netnih.govresearchgate.net High-resolution transmission electron microscopy (HRTEM) has confirmed that manganese substitution in ferrite nanoparticles can induce defects in the crystal lattice. nih.govresearchgate.netlanl.gov

Altered Cation Distribution : Doping can influence the preferred site occupancy of the cations in the spinel structure, thus changing the degree of inversion and modifying the material's magnetic and electronic properties. mdpi.com For instance, substituting Mn²⁺ with Ni²⁺ in MnFe₂O₄ can convert the structure from a normal spinel towards an inverse spinel. mdpi.com

The table below summarizes the observed impact of various substitutions on the structural properties and defect characteristics of ferrite nanoparticles.

SubstitutionSystemImpact on Structure and DefectsReference
Manganese (Mn)Fe₃O₄Induces lattice defects, decreases crystallite size. nih.govresearchgate.net
Cobalt (Co)MnFe₂O₄Produces oxygen vacancies, enhances electron transfer. nih.gov
Nickel (Ni)MnFe₂O₄Converts normal spinel to inverse spinel, decreases lattice parameter. mdpi.com
Zinc (Zn)Fe₂O₃Increases defect concentration with higher doping levels. mdpi.com

Thermodynamic Stability and Phase Equilibria of Iron Manganese Oxides

The thermodynamic properties of the iron-manganese-oxygen system are fundamental to its application in various fields, particularly in high-temperature thermochemical processes such as energy storage and chemical looping. The stability of different phases and the thermodynamics of their redox reactions dictate the material's performance, efficiency, and lifespan.

Advanced Spectroscopic Investigations for Material Fingerprinting

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local atomic structure and electronic states of the constituent atoms in MnFe₂O₄. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Mn and Fe K-edges is particularly useful for determining the oxidation states and coordination geometry of the manganese and iron ions. For nanocrystalline MnFe₂O₄, the Mn K-edge threshold energy is found at approximately 6550 eV, with a pre-edge peak at 6541 eV. researchgate.net The shape, intensity, and position of such pre-edge features provide information on the local symmetry and oxidation state of the absorbing atom. researchgate.net XANES studies confirm the trivalent (3+) oxidation state for iron in MnFe₂O₄ samples. nih.gov Furthermore, linear combination fitting of XANES data has revealed the presence of mixed valence states of manganese cations in the ferrite (B1171679) phase. acs.org

EXAFS probes the local atomic environment around the absorbing atom, yielding information on bond distances, coordination numbers, and the degree of structural disorder. This is crucial for understanding the cation distribution between the tetrahedral (A) and octahedral (B) sites in the spinel structure, which is described by the inversion parameter (δ). sci-hub.se EXAFS analysis has been used to quantitatively determine this cation distribution. acs.org For instance, some studies have found a degree of inversion of approximately 0.20 for MnFe₂O₄ nanoparticles, indicating a partially inverted spinel structure where about 80% of Mn²⁺ ions occupy the tetrahedral sites. sci-hub.se Studies combining EXAFS with other techniques like neutron powder diffraction have provided a detailed picture of the cation distribution and valence states within the nanoparticle structure. acs.org

Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition and the chemical and electronic states of the elements within the top few nanometers of the material's surface.

A typical XPS survey scan of MnFe₂O₄ confirms the presence of manganese, iron, and oxygen, along with adventitious carbon from the environment. researchgate.net High-resolution scans of the individual elemental regions provide detailed information on their oxidation states.

The Fe 2p spectrum shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, located at binding energies of approximately 710.5-711.9 eV and 724.2-725.1 eV, respectively. scienceopen.comresearchgate.net The presence of a satellite peak between these two main peaks is a characteristic feature of the Fe³⁺ oxidation state, confirming the presence of Fe₂O₃. scienceopen.com

The Mn 2p spectrum also consists of two spin-orbit components, Mn 2p₃/₂ and Mn 2p₁/₂. The Mn 2p₃/₂ peak is observed around 641.7 eV. scienceopen.com Analysis of this region can help distinguish between different oxidation states of manganese, such as Mn²⁺ and Mn³⁺. researchgate.netscienceopen.com

The O 1s spectrum is often deconvoluted into multiple components. The main peak at a lower binding energy (around 529.7-529.9 eV) is attributed to the O²⁻ ions in the metal-oxide crystal lattice. scienceopen.com Other components at higher binding energies (530.5-531.5 eV) can be assigned to surface hydroxyl groups (OH⁻) or other oxygen species. scienceopen.com

Table 2: Typical XPS Binding Energies for MnFe₂O₄
ElementCore LevelBinding Energy (eV)AttributionReference
Iron (Fe)Fe 2p₃/₂710.5 - 711.9Fe³⁺ in spinel structure scienceopen.comresearchgate.net
Fe 2p₁/₂724.2 - 725.1
Manganese (Mn)Mn 2p₃/₂~641.7Mn²⁺/Mn³⁺ in spinel structure researchgate.netscienceopen.com
Mn 2p₁/₂~654.0
Oxygen (O)O 1s529.7 - 529.9Lattice O²⁻ scienceopen.com
530.5 - 531.5Surface OH⁻ / O⁻

Optical Spectroscopy for Electronic Transitions and Band Gap Analysis (e.g., UV-Vis, Photoluminescence)

Optical spectroscopy techniques like Ultraviolet-Visible (UV-Vis) spectroscopy and Photoluminescence (PL) are used to investigate the electronic properties of MnFe₂O₄, particularly its optical absorption and emission characteristics, which are governed by electronic transitions and the material's band structure.

UV-Visible Spectroscopy The UV-Vis absorption spectrum of MnFe₂O₄ nanoparticles typically shows strong absorption in the UV and visible regions of the electromagnetic spectrum. iaamonline.org Absorption peaks have been reported at various wavelengths, including around 315 nm, 410 nm, and 450 nm, depending on the particle size and synthesis method. iaamonline.orgresearchgate.netrsc.org

This absorption data is crucial for determining the optical band gap (E_g) of the material. The band gap is calculated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). The optical band gap of MnFe₂O₄ has been reported to have a wide range of values, typically between 1.4 eV and 2.6 eV. iaamonline.orgrsc.orgresearchgate.netguilan.ac.ir This variation is attributed to factors like crystallite size, cation distribution, and structural defects. nih.gov For example, some studies report a direct band gap of around 2.59 eV, which is consistent with the energy between the O(2p) and the e_g level of the octahedral site. rsc.org

Photoluminescence (PL) Spectroscopy Photoluminescence studies provide information about the radiative recombination of photo-generated electron-hole pairs. When excited with UV light, MnFe₂O₄ nanoparticles can exhibit intrinsic fluorescence. researchgate.net Emission spectra have been observed in the violet-green range, with a maximum PL intensity at around 417 nm upon excitation at 291 nm. researchgate.netacs.org This luminescence can originate from various mechanisms, including ligand-to-metal charge transfer (LMCT), inner shell transitions of Fe³⁺ ions, and electronic transitions related to defects or quantum confinement effects. researchgate.netacs.org Some studies have also reported blue (at 500 nm) and green (at 550 nm) emission bands upon excitation at 364 nm. researchgate.net

Table 3: Reported Optical Band Gap (E_g) of MnFe₂O₄
Reported Band Gap (eV)Method/CommentReference
1.4Calculated from Tauc plot iaamonline.orgresearchgate.net
2.42Direct band gap guilan.ac.ir
2.59Direct band gap rsc.org
3.1Calculated from DRS analysis researchgate.net
1.7 - 2.81Range for pure Mn-Cu nano ferrites nih.gov

Computational and Theoretical Modeling for Predictive Material Design

First-Principles Calculations (e.g., Density Functional Theory) for Electronic and Structural Properties

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic and structural properties of materials from basic quantum mechanical principles. youtube.com For mixed metal oxides such as manganese ferrite (B1171679) (MnFe₂O₄), DFT is used to determine ground-state structures, lattice parameters, electronic band structures, and magnetic properties. cdmf.org.br

DFT calculations often require corrections, like the Hubbard U correction (DFT+U), to accurately describe the strongly correlated d electrons in transition metal oxides like those of iron and manganese. acs.orgmdpi.com The choice of the U value is critical and should be optimized for different oxides to yield results that align well with experimental data. mdpi.com Hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange, can also provide reliable predictions of lattice constants, magnetic moments, and band gaps. cdmf.org.bracs.org For instance, studies have shown that a specific percentage of "screened" Hartree-Fock exchange can reliably predict properties for multiple iron oxides. acs.org

In the case of MnFe₂O₄, which has a spinel structure, DFT calculations can elucidate the distribution of Mn²⁺ and Fe³⁺ ions between the tetrahedral and octahedral sites. materialsproject.orgresearchgate.net The structure of MnFe₂O₄ is a cubic spinel (space group Fd-3m). materialsproject.orgnih.gov In this structure, Mn²⁺ ions are bonded to four oxygen atoms, forming MnO₄ tetrahedra, while Fe³⁺ ions are bonded to six oxygen atoms, creating FeO₆ octahedra. materialsproject.org The electronic band structure and density of states, calculated via DFT, reveal the semiconducting nature of the material, although standard DFT methods tend to underestimate the band gap. materialsproject.org

Table 1: Calculated Structural and Electronic Properties of Cubic MnFe₂O₄

PropertyCalculated ValueMethod/Source
Crystal SystemCubicMaterials Project materialsproject.org
Space GroupFd-3mMaterials Project materialsproject.org
Lattice Parameter (a)8.492 Å - 8.496 ÅExperimental (Sol-gel method) scispace.com
Mn-O Bond Length2.09 ÅMaterials Project materialsproject.org
Fe-O Bond LengthNot specifiedMaterials Project materialsproject.org
Band GapUnderestimated by semi-local DFTMaterials Project materialsproject.org
Magnetic OrderingFerrimagneticGeneral knowledge

Note: DFT calculations are sensitive to the chosen functional and parameters. The values presented are illustrative of typical results.

Molecular Dynamics Simulations for Dynamic Processes (e.g., Atomic Transformations, Diffusion)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of materials at the atomic level. By solving Newton's equations of motion for a system of interacting atoms, MD can model dynamic processes such as atomic transformations, diffusion, and thermal stability. nih.govtue.nl The interactions between atoms are described by interatomic potentials, such as the Buckingham potential or reactive force fields (ReaxFF). tue.nlvtt.fi

In the context of iron-manganese oxides, MD simulations can provide insights into ion diffusion, which is critical for understanding oxidation mechanisms and the performance of these materials in applications like batteries and catalysts. tue.nlvtt.fi For example, MD studies on related oxides like α-Cr₂O₃, α-Fe₂O₃, and Fe₃O₄ have been used to calculate diffusion coefficients and activation energies for ion migration. vtt.fi These simulations typically involve introducing point defects, such as vacancies (Schottky defects), into the crystal lattice and tracking the mean square displacement of ions over time at various temperatures. vtt.firesearchgate.net

The diffusion coefficient (D) is often determined to follow an Arrhenius relationship with temperature, which allows for the calculation of the activation energy for migration. vtt.firesearchgate.net MD simulations have shown that in spinels like FeCr₂O₄, all constituent ions are mobile, with Fe²⁺ often exhibiting the highest diffusion coefficient and lowest activation energy. vtt.fi Similar studies on manganese oxides have been conducted to understand their thermal stability and phase transformations at high temperatures. nih.gov

Table 2: Illustrative Parameters for MD Simulations of Diffusion in Metal Oxides

ParameterDescription / Typical ValueSource Context
Simulation EnsembleNVT (Canonical)MD simulation of Mn₃O₄ nih.gov
Temperature Range1300 K – 2000 KMD study of diffusion in Cr₂O₃, Fe₂O₃, Fe₃O₄ vtt.fi
Time Step0.25 fsMD simulation of Mn₃O₄ nih.gov
Interatomic PotentialBuckingham potentialMD study of diffusion in Cr₂O₃, Fe₂O₃, Fe₃O₄ vtt.fi
Defect Concentration10⁻⁴ to 10⁻³MD study of diffusion in Cr₂O₃, Fe₂O₃, Fe₃O₄ vtt.fi
Property CalculatedDiffusion Coefficient, Activation EnergyMD study of diffusion in Cr₂O₃, Fe₂O₃, Fe₃O₄ vtt.fi

This table provides representative parameters. Specific values vary depending on the system and the properties being investigated.

Thermodynamic Modeling and Phase Prediction Algorithms

Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach, is essential for predicting phase stability and phase equilibria in multicomponent systems like Fe-Mn-O over a wide range of temperatures, compositions, and oxygen partial pressures. researchgate.netdiva-portal.orgpyrometallurgy.co.za The CALPHAD method relies on Gibbs energy models for each phase in the system. diva-portal.orgcambridge.org The parameters in these models are optimized by fitting them to available experimental data, such as phase boundaries and thermodynamic properties. researchgate.net

For the Fe-Mn-O system, thermodynamic assessments have been performed to create databases that can predict the formation of various oxide phases. researchgate.netresearchgate.net The phases considered in this system include spinel solutions (both cubic and tetragonal), bixbyite, corundum, and liquid phases. researchgate.net The spinel phase, (Mn₁₋ₓFeₓ)₃O₄, is of particular importance as it includes manganese ferrite. researchgate.net

The Compound Energy Formalism (CEF) is a sophisticated model used to describe the Gibbs energy of phases with sublattices, such as spinels. researchgate.netdiva-portal.org This model accounts for the distribution of different ions (e.g., Mn²⁺, Fe²⁺, Fe³⁺) on the tetrahedral and octahedral sites of the spinel structure. researchgate.net By minimizing the total Gibbs energy of the system, phase diagrams can be calculated, predicting which phases are stable under specific conditions. pyrometallurgy.co.za These models have successfully reproduced reliable experimental data with high accuracy, typically within 3 mol% in composition and ±25 °C in temperature. researchgate.netsnu.ac.kr

Table 3: Thermodynamic Models Used for Phases in the Fe-Mn-O System

PhaseStructure TypeThermodynamic ModelSource
(Mn₁₋ₓFeₓ)₃O₄Spinel (cubic & tetragonal)Compound Energy Formalism (CEF) researchgate.net, diva-portal.org
(Mn₁₋ₓFeₓ)₂O₃BixbyiteRandom mixture of end-members researchgate.net
(Fe₁₋ₓMnₓ)₂O₃CorundumRandom mixture of end-members researchgate.net
Liquid OxideLiquidIonic Two-Sublattice Model diva-portal.org

Defect Formation Energy Calculations and Segregation Studies

The properties of materials are often dictated by the presence of defects. Computational modeling is crucial for understanding the formation of point defects (like vacancies and interstitials), their charge states, and their tendency to segregate at surfaces or interfaces. researchgate.netscispace.com The formation energy of a defect is a key parameter that determines its concentration at equilibrium. quantumatk.com

The defect formation energy is typically calculated using DFT. scm.com The calculation involves comparing the total energy of a "supercell" (a periodic repetition of the unit cell) containing the defect with the energy of a perfect, defect-free supercell and the chemical potentials of the constituent atoms. quantumatk.comscm.com For charged defects, the formation energy also depends on the Fermi level, which represents the electron chemical potential. quantumatk.com

In manganese oxides, studies have focused on manganese vacancies, which can be introduced intentionally to improve electrochemical properties. researchgate.netresearchgate.net Models for ionic defects in hausmannite (Mn₃O₄), a related spinel, suggest that at high oxygen pressures, manganese vacancies dominate, while at low oxygen pressures, interstitial manganese ions are more prevalent. ebrary.net DFT calculations on layered manganese oxides have shown that manganese vacancies (specifically Ruetschi defects) cause significant local distortions in the surrounding MnO₆ octahedra. scispace.com

Table 4: Types of Point Defects Studied in Manganese and Iron Oxides

Defect TypeDescriptionHost Material ExampleComputational Method
Cation VacancyAn empty cation site in the lattice.Mn₁₋δO, MnO₂DFT, Defect Chemistry Modeling
Interstitial CationA cation located at a site that is normally unoccupied.Mn₃O₄Defect Chemistry Modeling
Schottky DefectA pair of cation and anion vacancies.Fe₃O₄, α-Fe₂O₃Molecular Dynamics
Ruetschi DefectA Mn(IV) vacancy charge-compensated by protons.MnO₂DFT

Table of Compound Names

FormulaName
MnFe₂O₄Manganese Ferrite
Fe₃O₄Magnetite (Iron(II,III) Oxide)
Fe₂O₃Hematite (Iron(III) Oxide)
MnOManganosite (Manganese(II) Oxide)
Mn₂O₃Manganese(III) Oxide
Mn₃O₄Hausmannite (Manganese(II,III) Oxide)
Cr₂O₃Chromium(III) Oxide
FeCr₂O₄Iron Chromite
GaAsGallium Arsenide
TiO₂Titanium Dioxide

Ion Substitution and Doping Effects on Material Characteristics

Impact on Cation Distribution and Crystallographic Parameters

The substitution of cations directly influences the fundamental crystallographic parameters of manganese ferrite (B1171679), including the lattice constant, crystallite size, and unit cell volume. These changes are primarily driven by the difference in ionic radii between the dopant and the host cation it replaces, as well as the resulting redistribution of other ions in the lattice.

When a dopant like Ni²⁺, which prefers B-sites, is introduced, it can displace Fe³⁺ ions from the octahedral sites to the tetrahedral sites. mdpi.com This migration alters the material from a normal spinel structure towards a mixed or inverse spinel structure, which has profound effects on its magnetic and electronic properties. mdpi.com

The lattice parameter changes predictably based on the ionic radii. For instance, substituting Mn²⁺ with the smaller Ni²⁺ (0.69 Å) or Al³⁺ (0.535 Å) ions leads to a decrease in the lattice constant. mdpi.comresearchgate.netresearchgate.net Conversely, doping with larger ions or inducing the replacement of smaller ions with larger ones can expand the lattice. rsc.orgacs.org The crystallite size is also highly sensitive to doping. The introduction of dopants can either promote or inhibit crystal growth. For example, Al³⁺ doping in MnFe₂O₄ has been shown to decrease the crystallite size from 6.35 nm to 3.71 nm, while Gd³⁺ doping can increase it from 11.3 nm to 23.9 nm. researchgate.netnih.gov This effect is also strongly dependent on synthesis methods and annealing temperatures. mdpi.com

Table 2: Effect of Cationic Substitution on Crystallographic Parameters of Manganese Ferrite

DopantEffect on Lattice ParameterEffect on Crystallite SizeReference
Ni²⁺DecreasesIncreases with Ni content and annealing temperature mdpi.comresearchgate.net
Cu²⁺Decreases when substituting for Mn²⁺Varies (31-44 nm); can be random nepjol.inforesearchgate.net
Al³⁺Decreases (e.g., from 8.515 Å to 8.458 Å)Decreases (e.g., from 6.35 nm to 3.71 nm) researchgate.net
Fe²⁺DecreasesDecreases bohrium.com
Mn²⁺ (in Fe₃O₄)IncreasesDecreases acs.orgresearchgate.netrsc.org
Ce³⁺IncreasesIncreases researchgate.net
Gd³⁺Increases (e.g., from 8.29 Å to 8.34 Å)Increases (e.g., from 11.3 nm to 23.9 nm) nih.gov

Modulation of Electronic and Redox Properties via Doping

Ion substitution is a powerful tool for modulating the electronic structure and redox properties of manganese ferrite. The introduction of dopants can create a mixed-valence state among the cations, which is crucial for electrical conduction. The primary conduction mechanism in ferrites is electron hopping between ions of the same element but different oxidation states, such as Fe²⁺ and Fe³⁺ or Mn²⁺ and Mn³⁺, located on the octahedral (B) sites. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) studies have confirmed that doping can induce the formation of multiple oxidation states. For instance, in manganese-doped iron oxide systems, Mn³⁺ and even Mn⁴⁺ ions have been detected alongside Mn²⁺. rsc.orgripublication.com Similarly, Fe²⁺ and Fe⁴⁺ states can coexist with the original Fe³⁺ ions. rsc.org The presence and concentration of these mixed-valence pairs directly influence the material's electrical resistivity and dielectric properties. researchgate.net Doping with Cu²⁺ has been shown to increase the energy band gap, while Ni²⁺ doping can reduce it. researchgate.netresearchgate.net This tunability of electronic properties is essential for applications in electronic devices and catalysis.

Microstructural Evolution Induced by Ion Substitution

Beyond the crystallographic unit cell, ion substitution significantly alters the larger-scale microstructure of the material, including grain size, particle morphology, and crystalline defects. Dopants can act as grain growth accelerators or inhibitors during the high-temperature sintering process. For example, Mn-ion substitution in Ni-Zn ferrites has been observed to accelerate grain growth. nih.gov

The morphology, or shape, of the nanoparticles can also be controlled through doping. A study on Cu²⁺ doped MnFe₂O₄ showed that increasing the copper content caused a morphological transition from nanoparticles to nanosheets and eventually to nanoflakes. researchgate.net In another example, doping with Fe²⁺ ions transformed flake-like and irregular nanoparticles into more uniform, isotropic spherical structures. bohrium.com

Surface Chemistry and Interfacial Phenomena

Surface Composition, Reconstruction, and Termination

The surface of manganese ferrite (B1171679) is a complex environment where the termination of the crystal lattice leads to a composition and structure that can differ significantly from the bulk material. The spinel crystal structure of MnFe₂O₄ consists of a cubic close-packed array of oxygen anions with cations occupying tetrahedral (A) and octahedral (B) interstitial sites. iaamonline.orgulster.ac.uk The distribution of manganese (Mn²⁺) and iron (Fe³⁺) cations between these sites is a crucial factor determining the material's properties. mdpi.comnih.gov

In the bulk, manganese ferrite often adopts a mixed spinel structure where Mn²⁺ and Fe³⁺ ions can be found on both tetrahedral and octahedral sites. iaamonline.org However, the surface termination can lead to a preferential enrichment of one cation over the other. The exact surface composition is highly dependent on the synthesis method and post-synthesis treatments. For instance, the atomic concentration on the top surface layers of MnFe₂O₄ nanoparticles synthesized by chemical co-precipitation has been shown to consist of Mn (12.33 at%), Fe (31.53 at%), and O (36.65 at%). nih.gov

Surface reconstruction is a common phenomenon in ionic crystals like manganese ferrite, where the atoms on the surface rearrange to minimize the surface energy. This can involve changes in bond lengths and angles compared to the bulk. The termination of the spinel lattice at the surface results in undercoordinated metal ions and oxygen atoms. Adsorbed species, such as ligands or water molecules, can effectively occupy the positions of missing oxygen atoms, altering the symmetry and crystal field of the surface metal ions. acs.org This, in turn, influences the surface's electronic and magnetic structure.

The surface of manganese ferrite nanoparticles can be functionalized with various organic ligands, such as sodium tartrate, which can lead to the emergence of novel properties like multicolor fluorescence. nih.gov This functionalization directly modifies the surface composition and termination, highlighting the tunability of the material's surface chemistry.

Identification and Characterization of Surface Defect Sites

Surface defects, such as vacancies, adatoms, and dislocations, are inherent to the structure of manganese ferrite and significantly influence its reactivity and electronic properties. These defects create active sites that can enhance catalytic and adsorption processes.

The types of defects present on the surface of ferrites can be varied and their detection often requires specialized techniques. researchgate.net For manganese ferrite, common defects include oxygen vacancies and variations in the cation distribution at the surface compared to the bulk. These defects can lead to changes in the local electronic structure and create sites with enhanced reactivity. For example, the presence of defects can influence the adsorption of molecules and their subsequent chemical transformations. acs.org

Characterization of these defect sites can be achieved through a combination of experimental techniques. High-resolution transmission electron microscopy (HR-TEM) can provide direct visualization of the crystal lattice and identify structural defects. nih.govnih.gov X-ray photoelectron spectroscopy (XPS) is a powerful tool for determining the elemental composition and oxidation states of atoms on the surface, which can reveal the presence of vacancies or changes in cation oxidation states. nih.gov For instance, XPS can distinguish between Mn²⁺ and Mn³⁺ ions, providing insight into redox processes occurring at the surface. researchgate.net

Mechanisms of Surface Adsorption and Reactivity

The surface of manganese ferrite is an active interface for adsorption and chemical reactions. The mechanisms governing these processes are closely tied to the surface's chemical composition, defect structure, and the properties of the adsorbing molecules.

The adsorption of molecules onto the manganese ferrite surface can occur through various mechanisms, including physisorption (weak van der Waals forces) and chemisorption (formation of chemical bonds). The surface of MnFe₂O₄ nanoparticles can be functionalized with ligands, which chemically bind to the surface metal ions. acs.org This process can be viewed as the ligands occupying the positions of missing oxygen atoms, thereby altering the coordination environment of the surface metal ions. acs.org

The reactivity of the manganese ferrite surface is evident in its catalytic applications. For instance, functionalized MnFe₂O₄ nanoparticles have demonstrated unprecedented photocatalytic properties in the degradation of water contaminants. nih.gov This reactivity is attributed to electronic transitions, such as ligand-to-metal charge-transfer, which are initiated by the interaction of light with the modified surface. nih.gov

The pH of the surrounding medium plays a crucial role in the surface charge of manganese ferrite and, consequently, its adsorption behavior. researchgate.net The point of zero charge (pHzpc) is the pH at which the surface has no net electrical charge. nih.gov At pH values above the pHzpc, the surface is negatively charged and can attract cations, while at pH values below the pHzpc, the surface is positively charged and can attract anions. This electrostatic interaction is a key factor in the adsorption of charged species like dyes and heavy metal ions from aqueous solutions. researchgate.netnih.gov For example, the adsorption of arsenate (an anion) onto Fe-Mn binary oxides has been shown to involve the formation of inner-sphere surface complexes. nih.gov

Depth-Resolved Analysis of Surface Oxidation and Elemental Distribution

Understanding the elemental distribution and oxidation states as a function of depth from the surface is crucial for a complete picture of manganese ferrite's interfacial properties. This depth-resolved analysis can reveal the presence of surface layers with distinct compositions and oxidation states compared to the bulk material.

Techniques like X-ray photoelectron spectroscopy (XPS) combined with ion sputtering can be used to perform depth profiling. This involves sequentially removing atomic layers from the surface and analyzing the composition of the newly exposed layer. This method can provide information on the thickness and composition of any surface oxide layers or segregated phases.

Studies have shown that the surface of manganese ferrite can undergo oxidation. For example, thermal treatment in an oxidizing atmosphere can lead to the oxidation of Mn(II) to Mn(III). researchgate.net This change in oxidation state can significantly alter the material's properties.

The elemental distribution within manganese ferrite can also be influenced by the synthesis method and any subsequent processing. For instance, in mixed ferrite systems like Mn-Ni ferrites, the distribution of cations between the tetrahedral and octahedral sites can vary with the composition and annealing temperature. mdpi.com Similarly, in Mn-Zn ferrites, the distribution of Mn, Zn, and Fe ions in the spinel lattice is a critical factor determining the material's magnetic and electrical properties. ulster.ac.uknih.gov Energy-dispersive X-ray spectroscopy (EDX) coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) can provide elemental mapping of the sample, revealing the spatial distribution of the constituent elements. iaamonline.orgnih.gov

A systematic study on the synthesis of MnFe₂O₄ via an oxidation roasting process revealed a relatively uniform distribution of Mn, Fe, and O, with atomic ratios close to the theoretical values for the spinel structure. mdpi.com However, slight deviations can occur, indicating the presence of vacancies or non-stoichiometry at the surface. mdpi.com

Grain Boundary Engineering and Effects in Polycrystalline Iron Manganese Oxygen Materials

Grain Boundary Structures and Associated Energetics

The structure of polycrystalline manganese ferrite (B1171679) is characterized by a network of interconnected grains, typically with diameters that can range from the nanometer scale to tens of micrometers. nih.govrsc.org These grains are separated by grain boundaries, which are regions of atomic mismatch and structural disorder compared to the highly ordered crystalline lattice within the grains. The specific atomic arrangement at a grain boundary depends on the misorientation angle between the adjacent crystallites. arxiv.org These boundaries are generally categorized into low-angle grain boundaries (LAGBs), which can be described by an array of dislocations, and high-angle grain boundaries (HAGBs), which exhibit more complex and disordered atomic structures. uni-freiburg.de

The presence of this structural disorder means that grain boundaries possess excess energy relative to the perfect crystal lattice, known as the grain boundary energy. This energy is a critical thermodynamic parameter that influences phenomena such as grain growth and phase stability. researchgate.net The grain boundary energy is not uniform across all boundaries; it is highly dependent on the misorientation angle and the boundary plane. arxiv.orguni-freiburg.de HAGBs, with their greater degree of structural disorder, typically have higher energies than LAGBs. uni-freiburg.de

Role of Grain Boundaries in Defect Diffusion and Impurity Segregation

Grain boundaries serve as fast diffusion pathways for atomic species, a phenomenon attributed to their more open and disordered atomic structure compared to the dense crystal lattice. This enhanced diffusivity plays a crucial role in the processing and long-term stability of manganese ferrite materials. For instance, the diffusion of oxygen along grain boundaries is a key mechanism in the oxidation and decomposition of the ferrite phase, a process that can be inhibited by the addition of dopants like Silicon dioxide and Calcium carbonate, which are believed to impede this rapid diffusion path. capes.gov.br Similarly, the exaggerated grain growth observed in some ferrites can be sustained by the rapid diffusion of dopants, such as titanium, along the grain boundaries. researchgate.net

The consequences of impurity segregation are profound. It can be beneficial, as in the case of dopants engineered to create insulating grain boundary layers to enhance resistivity. bohrium.com However, it can also be detrimental. The segregation of manganese to grain boundaries in some iron-based alloys is a well-known cause of intergranular embrittlement, which weakens the material. researchgate.net Understanding and controlling which elements segregate to grain boundaries is a key aspect of grain boundary engineering to achieve desired material properties.

Influence on Charge Carrier Transport and Intergranular Conductivity

Impedance spectroscopy is a powerful technique used to distinguish the electrical response of the grains from that of the grain boundaries. By analyzing the material's impedance over a range of frequencies, it is possible to deconvolve the contributions of the bulk (intragranular) and the grain boundary (intergranular) components to the total resistance. bohrium.com Studies using this technique have demonstrated that the presence of certain dopants, such as Niobium pentoxide and Vanadium pentoxide, can significantly enhance the electrical resistance of the grain boundaries. bohrium.com This principle is exploited in the design of ferrite components for high-frequency applications, where high intergranular resistance is necessary to suppress eddy current losses. jfe-steel.co.jpmdpi.com The transport of charge carriers across these boundaries is often described by hopping mechanisms, where carriers move between localized states within the disordered boundary region. researchgate.net

SampleDopantsGrain Resistance (Ω·cm)Grain Boundary Resistance (Ω·cm)Reference
Sample ASiO₂, CaO~10~1000 bohrium.com
Sample BSiO₂, CaO, Nb₂O₅, V₂O₅~20>10000 bohrium.com

Table 1: Representative data from impedance spectroscopy studies on doped Mn-Zn ferrites, illustrating the significant contribution of grain boundaries to the overall resistance and the effect of specific dopants. Note: Values are approximate and derived from graphical data for illustrative purposes.

Interplay with Macroscopic Material Behavior (e.g., Mechanical Response, Corrosion Resistance)

The integrity and properties of grain boundaries have a direct and significant impact on the macroscopic behavior of polycrystalline iron-manganese-oxygen materials, notably their mechanical response and corrosion resistance.

SampleDescriptionFracture Toughness (KIc) (MPa·m0.5)Reference
Sample AStandard MnZn Ferrite1.3 jfe-steel.co.jp
Sample BModified MnZn Ferrite1.7 jfe-steel.co.jp
Sample CModified MnZn Ferrite1.4 jfe-steel.co.jp

Table 2: Fracture toughness values for different MnZn ferrite polycrystals, indicating the range of mechanical integrity observed in these materials. jfe-steel.co.jp

Corrosion Resistance Grain boundaries often serve as preferential sites for the initiation of corrosion due to their higher energy and reactivity compared to the grains. mdpi.com In iron-manganese-oxygen systems, the chemical behavior of the grain boundary region can dictate the material's resistance to environmental degradation. The segregation of elements to the grain boundaries is of particular importance. Manganese, for instance, is generally more reactive than iron and can corrode preferentially. mdpi.com The oxides formed from manganese at the grain boundaries can influence the properties of the protective oxide layer (rust layer) that forms on the surface. Depending on their structure and distribution, these manganese oxides can either enhance or detract from the corrosion protection afforded by the layer. mdpi.com Grain boundary engineering, which aims to increase the proportion of corrosion-resistant boundaries (such as low-Σ coincidence site lattice boundaries), has been successfully applied to improve the intergranular corrosion resistance of related stainless steel alloys. amse.org.cn This approach highlights the potential for controlling the grain boundary network to enhance the durability of iron-manganese-based materials in corrosive environments. amse.org.cn

Catalytic Research Applications: Fundamental Principles and Performance Enhancement

Heterogeneous Catalysis Mechanisms in Oxidation Reactions (e.g., Volatile Organic Compound Abatement)

Mixed iron-manganese oxides are effective heterogeneous catalysts for the oxidation of volatile organic compounds (VOCs). The catalytic process generally follows the Mars-van Krevelen mechanism. This mechanism involves the oxidation of the organic molecule by lattice oxygen from the catalyst's surface. The resulting oxygen vacancy is then replenished by gas-phase oxygen. The ability of manganese to exist in multiple oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) is crucial for this process, as it facilitates the necessary redox cycles. mdpi.commdpi.com

In the context of VOC abatement, iron-manganese oxide catalysts have demonstrated high efficiency. For instance, in the oxidation of toluene, ethanol, and ethyl acetate, the incorporation of iron into the manganese oxide lattice has been shown to enhance catalytic performance. researchgate.net This is attributed to the formation of a solid solution which can lead to a greater number of surface defect sites, thereby promoting the activation of gas-phase oxygen. researchgate.net The catalytic activity for VOC oxidation is often correlated with the low-temperature reducibility of the catalyst and the abundance of surface oxygen species. nih.gov

The general mechanism for the catalytic oxidation of a VOC can be summarized in the following steps:

Adsorption of the VOC molecule onto an active site on the catalyst surface.

Reaction of the adsorbed VOC with surface lattice oxygen, leading to the oxidation of the VOC and the reduction of the metal cations in the catalyst.

Desorption of the oxidation products (e.g., CO₂, H₂O) from the catalyst surface.

Re-oxidation of the reduced catalyst by gas-phase O₂, replenishing the consumed lattice oxygen.

The efficiency of this process is highly dependent on the specific composition and structure of the iron-manganese oxide catalyst.

Investigation of Active Sites and Reaction Pathways

The active sites in iron-manganese oxide catalysts are a subject of extensive research. It is widely accepted that the redox couple of Mn³⁺/Mn⁴⁺ plays a pivotal role in the catalytic activity. mdpi.comrsc.org The presence of Mn³⁺ is considered particularly important for the oxygen evolution reaction (OER), a key step in many oxidation processes. rsc.orgrsc.org The instability of Mn³⁺ due to the Jahn-Teller effect necessitates strategies to stabilize it within the catalyst structure to enhance performance. rsc.org

Oxygen vacancies on the catalyst surface are also identified as crucial active sites. mdpi.com These vacancies are generated during the catalytic cycle as lattice oxygen is consumed in the oxidation of the reactant. The formation of these vacancies is believed to facilitate the activation of gas-phase oxygen, a critical step in the Mars-van Krevelen mechanism. researchgate.net The introduction of iron into the manganese oxide lattice can promote the formation of these oxygen vacancies. researchgate.net

The reaction pathway for VOC oxidation over iron-manganese oxide catalysts typically involves the dissociative adsorption of molecular oxygen. mdpi.com For example, in the gas-phase oxidation of octanol (B41247), the reaction was found to follow the Langmuir-Hinshelwood mechanism, which involves the adsorption of both reactants (octanol and oxygen) onto the catalyst surface before reaction. mdpi.com The specific pathway and the rate-determining step can be influenced by the nature of the VOC and the properties of the catalyst.

Synergistic Effects in Mixed Iron-Manganese Oxide Catalysts

A significant enhancement in catalytic activity is often observed in mixed iron-manganese oxide catalysts compared to their individual oxide counterparts. This phenomenon is attributed to synergistic effects between iron and manganese. researchgate.netacs.org The synergy arises from a combination of electronic and structural modifications.

The incorporation of iron into the manganese oxide lattice can lead to the formation of a solid solution, which alters the electronic properties of the catalyst and creates more surface defect sites. researchgate.net This can improve the catalyst's ability to adsorb and activate reactants. For instance, in the catalytic ozonation of 4-chlorophenol, a synergistic catalytic effect between Mn and Fe in MnFe₂O₄ was confirmed, leading to enhanced decomposition of ozone and generation of hydroxyl radicals. acs.org

The Mn/Fe ratio is a critical factor in determining the extent of the synergistic effect. mdpi.com An optimal ratio can lead to a well-dispersed system where iron species are highly integrated into the manganese oxide structure, preventing the formation of separate, less active iron oxide phases. mdpi.com This intimate mixing of the two metal oxides facilitates electron transfer between Mn and Fe ions, which is beneficial for the redox cycles involved in catalytic oxidation.

The table below illustrates the enhanced catalytic activity due to synergistic effects in the oxidation of various pollutants.

CatalystPollutantObservationReference
MnFe₂O₄4-chlorophenolConfirmed synergistic effect between Mn and Fe, leading to more effective ozone decomposition. acs.org
Fe-doped Mn₂O₃Toluene, Ethanol, Ethyl AcetateDoping with Fe promoted the catalytic degradation performance. researchgate.net
xMn1FeFormaldehydeDoping with iron significantly improved HCHO conversion due to the synergistic effect. researchgate.net

Optimization of Catalytic Performance through Compositional and Structural Tuning

The catalytic performance of iron-manganese oxides can be significantly optimized by carefully controlling their composition and structure. Several key parameters can be tuned to enhance activity and selectivity.

Compositional Tuning:

Mn/Fe Ratio: The molar ratio of manganese to iron is a crucial determinant of catalytic activity. mdpi.commdpi.com For instance, in the total oxidation of propane (B168953), a Fe₀.₅₀Mn₀.₅₀Oₓ catalyst exhibited the highest activity, which was attributed to the formation of a specific Mn₂O₃ phase and increased surface area. mdpi.com

Doping: The introduction of other metal cations can further enhance catalytic properties. For example, doping MnFe₂O₄ with Zn²⁺ to form ZnMnFe₂O₄ resulted in superior catalytic activity for the gas-phase oxidation of octanol. mdpi.com

Structural Tuning:

Synthesis Method: The method of preparation significantly influences the catalyst's properties, including surface area, crystallinity, and morphology. Techniques such as sol-gel combustion, co-precipitation, and hydrothermal synthesis are employed to produce catalysts with desired characteristics. acs.orgresearchgate.netijsrst.com For example, MnFe₂O₄ prepared by a sol-gel combustion method showed high efficiency in catalytic ozonation. acs.org

Calcination Temperature: The temperature at which the catalyst is calcined has a strong impact on its crystalline phase, purity, and optical properties. researchgate.net An increase in calcination temperature generally leads to a more crystalline and pure MnFe₂O₄ phase, which can affect its catalytic activity. researchgate.net

Morphology: The shape and size of the catalyst particles can influence their surface area and the number of exposed active sites. For example, catalysts with a hollow spherical morphology have shown high catalytic activity due to their large electrochemical surface area. bohrium.comnih.gov

The following table summarizes the effect of different tuning parameters on the catalytic performance of iron-manganese oxides.

Tuning ParameterEffectExampleReference
Mn/Fe Ratio Influences crystalline phase and surface areaFe₀.₅₀Mn₀.₅₀Oₓ showed highest activity for propane oxidation. mdpi.com
Doping Enhances catalytic activityZn²⁺ doping of MnFe₂O₄ improved octanol oxidation. mdpi.com
Calcination Temperature Affects crystallinity and purityHigher calcination temperature led to more crystalline MnFe₂O₄. researchgate.net
Synthesis Method Determines morphology and surface propertiesSol-gel synthesized MnFe₂O₄ was an effective catalyst. ijsrst.com

Electrochemical Research Applications: Energy Conversion and Storage

Materials for Thermochemical Energy Storage and Redox Cycling

Mixed manganese-iron oxides are promising materials for thermochemical energy storage (TCES), a technology particularly suited for high-temperature applications like concentrated solar power (CSP) plants. aip.orgaip.org TCES systems store energy via reversible chemical reactions, offering potentially higher energy densities than sensible or latent heat storage. aip.org For metal oxides, this involves an endothermic reduction reaction at high temperatures (charging) and an exothermic oxidation reaction to release the stored heat (discharging). aip.org

The addition of iron to manganese oxide significantly enhances its performance for TCES applications compared to pure manganese oxide (Mn₂O₃/Mn₃O₄). aip.orgnih.gov Pure manganese oxide suffers from slow re-oxidation kinetics and a pronounced thermal hysteresis, which is the difference between the charging and discharging temperatures, leading to exergy loss. aip.org Research demonstrates that incorporating iron improves the redox performance by increasing the heat storage density, enhancing the oxidation rate, and narrowing the thermal hysteresis. nih.gov For instance, a manganese-iron oxide with a Mn/Fe molar ratio of 2:1 showed significantly higher oxidation rates and reduced hysteresis in a packed bed reactor. aip.org The addition of iron amounts above ~15 mol% has been found to significantly enhance the reaction rate, reversibility, and cycling stability of the Mn₂O₃/Mn₃O₄ system. researchgate.net This improvement is attributed to the formation of a more reactive cubic spinel phase ((Mn,Fe)₃O₄) upon reduction, which facilitates a more favorable re-oxidation process back to the bixbyite phase ((Mn,Fe)₂O₃). researchgate.net

Studies have shown that these mixed oxides exhibit excellent stability over multiple charge-discharge cycles. epa.gov A (Mn₀.₈Fe₀.₂₎₂O₃/(Mn₀.₈Fe₀.₂₎₃O₄ redox couple, for example, was able to withstand over 75 redox cycles, demonstrating its durability. epa.gov The primary limitation in reactor settings often appears to be the rate of heat transfer between the solid material and the gas, rather than the intrinsic reaction kinetics of the material itself. aip.orgaip.org

Table 1: Comparison of Thermochemical Performance of Manganese Oxide and Iron-Doped Manganese Oxide

Property Pure Manganese Oxide (Mn₂O₃) Iron-Doped Manganese Oxide Key Findings
Redox Couple Mn₂O₃ / Mn₃O₄ (Mn,Fe)₂O₃ / (Mn,Fe)₃O₄ Iron is incorporated into the manganese oxide crystal structure. nih.gov
Oxidation Rate Slow, often the limiting step. aip.org Significantly enhanced and stabilized over long-term operation. aip.orgnih.gov Iron incorporation counteracts the negative effects of sintering on oxidation rate. nih.gov
Thermal Hysteresis Pronounced and unfavorable for efficiency. aip.org Narrowed, leading to lower exergy loss. nih.govresearchgate.net A smaller temperature gap between charging and discharging improves system efficiency.
Energy Storage Density Baseline reference. Increased heat storage density. nih.gov Doping with 20% iron has been shown to improve the energy density. researchgate.net
Cycling Stability Prone to degradation and agglomeration. aip.org High stability and reactivity over multiple cycles. aip.orgepa.gov A (Mn₀.₈Fe₀.₂₎₂O₃ system showed stability over 75 cycles. epa.gov

Photoelectrochemical Activity and Mechanisms in Solar Energy Conversion (e.g., Photoactive Layers)

Iron and manganese oxides are investigated for their potential in photoelectrochemical (PEC) systems, which use sunlight to drive chemical reactions like water splitting to produce hydrogen. mdpi.comrsc.org These materials are attractive because they are earth-abundant, cost-effective, and possess suitable band gaps for absorbing a significant portion of the solar spectrum. berkeley.edu In a PEC cell, a semiconductor photoelectrode absorbs light, creating electron-hole pairs that drive oxidation and reduction reactions. mdpi.com

Mixed iron-manganese oxides are utilized as photoactive layers or photocatalysts. Manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, for example, have been synthesized and used as a base for a photoactive layer. researchgate.net In one study, a ZnO thin film was deposited onto MnFe₂O₄ magnetic cores to create a photocatalyst nanocomposite for degrading dyes under solar irradiation. researchgate.net Sol-gel derived iron-manganese oxide nanoparticles also demonstrated excellent photocatalytic capabilities in degrading methylene (B1212753) blue under solar light, with efficiency influenced by the material's calcination temperature and resulting optical band gap. researchgate.net

Furthermore, manganese-iron oxide nanoparticle-pigmented coatings have been developed for solar selective absorbers in concentrating solar power (CSP) systems. researchgate.netdntb.gov.ua These coatings are designed to have high solar absorptance and low thermal emittance. A multi-layer absorber demonstrated a solar absorptance of ~0.964, achieving high optical-to-thermal energy conversion efficiency at high temperatures. dntb.gov.ua The mechanism for enhanced performance in such systems can involve multi-absorptance effects and light trapping within the nanostructured material. berkeley.edudntb.gov.ua

Table 2: Research Findings on Iron-Manganese Oxides in Solar Energy Conversion

Application Material System Key Research Finding Reference
Photocatalysis MnFe₂O₄@ZnO nanocomposite Synthesized via hydrothermal and atomic layer deposition methods for degrading Red Amaranth azo dye. researchgate.net
Photocatalysis Sol-gel Fe-Mn binary oxide Showed high photodegradation rate (91%) for methylene blue under solar light. The optical band gap was tunable (2.41 to 1.53 eV) by altering calcination temperature. researchgate.net
Solar Absorber Coating Manganese-iron oxide nanoparticle pigment Achieved high solar absorptance (~0.964) and low thermal emittance (~0.16) for CSP applications, stable at high temperatures. dntb.gov.ua
Carbothermic Reduction Fe₂O₃ and MnO₂ with Carbon High-concentration solar energy was used as a heat source to drive the carbothermic reduction of the metal oxides. researchgate.net

Electrode Materials for Supercapacitors and Advanced Batteries

The unique redox properties of iron-manganese oxides make them highly suitable for use as electrode materials in energy storage devices like supercapacitors and advanced batteries, including sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). nih.govoaepublish.com These materials are valued for being inexpensive, abundant, and environmentally friendly. nih.govnih.gov

In supercapacitors, iron-doped manganese oxide films have shown significantly enhanced performance. The specific capacitance of undoped manganese oxide films was recorded at 248.79 F g⁻¹, while films doped with 4 atomic percent iron reached a specific capacitance of 449.61 F g⁻¹. This improvement is largely attributed to enhanced ion diffusion within the electrode material. Asymmetric supercapacitors have been constructed using materials like Na₀.₅MnO₂ as the cathode and Fe₃O₄ as the anode, achieving a high cell voltage of 2.6 V and an energy density of 81 Wh kg⁻¹. oaepublish.com

In the realm of rechargeable batteries, iron and manganese-based oxides are considered promising positive electrode (cathode) materials, particularly for SIBs. nih.govnih.gov The P2-type layered oxide Na₀.₇Mn₀.₅Fe₀.₅O₂ is a candidate for next-generation SIBs, though it can suffer from poor cycling stability. osti.gov Introducing an electrochemically inactive ion like Mg²⁺ into the structure has been shown to stabilize the material, leading to a smoother voltage profile, improved cycling performance, and better rate capability by suppressing detrimental structural changes during cycling. osti.govnih.gov For LIBs, a composite of iron oxide nanoparticles and manganese dioxide nanorods decorating hollow carbon spheres has been developed as a high-performance anode material, delivering a high discharge capacity of 1091 mAhg⁻¹ at a high current rate of 5 Ag⁻¹. nih.gov

Table 3: Electrochemical Performance of Iron-Manganese Oxide Electrodes

Device Type Electrode Material Key Performance Metric Finding
Supercapacitor Undoped MnO₂ film Specific Capacitance: 277.5 F g⁻¹ Baseline performance for comparison.
Supercapacitor Fe-doped (4 at%) MnO₂ film Specific Capacitance: 487.5 F g⁻¹ Iron doping significantly enhances capacitive performance.
Asymmetric Supercapacitor Cathode: Na₀.₅MnO₂ / Anode: Fe₃O₄ Energy Density: 81 Wh kg⁻¹ Demonstrates the potential of combining different iron and manganese oxides. oaepublish.com
Sodium-Ion Battery P2-type Na₀.₇Mn₀.₅Fe₀.₅O₂ Improved cycling with Mg-doping Mg²⁺ substitution stabilizes the layered structure. osti.govnih.gov
Lithium-Ion Battery Anode: FeₓOᵧ/MnO₂/Hollow Carbon Spheres Discharge Capacity: 1091 mAhg⁻¹ at 5 Ag⁻¹ The combination of the two metal oxides provides a synergistic boost to performance. nih.gov

Understanding Redox Kinetics and Cycling Stability in Electrochemical Environments

A fundamental understanding of the redox kinetics and cycling stability of iron-manganese oxides is crucial for optimizing their performance in energy applications. The incorporation of iron into the manganese oxide lattice plays a critical role in enhancing these properties. nih.gov

In thermochemical storage systems, adding iron significantly improves the reversibility and cycling stability of the Mn₂O₃/Mn₃O₄ redox reaction. researchgate.net This is because iron incorporation helps to stabilize a more reactive cubic spinel phase, which enhances the oxidation rate and narrows the thermal hysteresis between the reduction and oxidation steps. nih.govresearchgate.net In-situ XRD and Raman spectroscopy have revealed that Fe doping alters the metal-oxygen bond lengths, specifically causing an enlargement of Mn-O bonds. epa.gov This structural modification is believed to facilitate the rearrangement of coordination polyhedra during redox cycling, correlating well with the observed increase in oxidation rate. epa.gov

In the context of battery materials, stability is paramount for a long cycle life. For layered sodium iron manganese oxides used in SIBs, a primary cause of capacity fading is structural instability and irreversible phase transitions during electrochemical cycling. osti.govnih.gov Research has shown that strategically substituting some of the iron or manganese with electrochemically inactive ions, such as Mg²⁺ or Zn²⁺, can effectively suppress this structural disorder. osti.govmdpi.comresearchgate.net This substitution stabilizes the layered structure, slows down irreversible phase changes, and ultimately leads to greatly enhanced cycling performance. nih.govmdpi.comresearchgate.net For example, Zn²⁺ substitution in P2-Na₂/₃MnO₂ was found to enable a facile oxygen-redox reaction and improve capacity retention from 30% to 80% after 200 cycles by suppressing the Jahn-Teller distortion and stabilizing the structure. researchgate.netelsevierpure.com The stability of manganese-based oxides is also highly dependent on the pH of the environment, with studies showing that lowering the Mn oxidation state can lead to poorer stability and faster dissolution kinetics in acidic conditions. acs.org

Table 4: Impact of Iron Incorporation on Redox Kinetics and Stability

Parameter Effect of Iron Incorporation Mechanism Application Context
Oxidation Kinetics Enhanced oxidation rate of Mn₃O₄ to Mn₂O₃. nih.gov Fe doping enlarges Mn-O bonds, facilitating structural rearrangement. epa.gov Thermochemical Energy Storage
Thermal Hysteresis Narrowed gap between reduction and oxidation temperatures. nih.gov Promotes the formation of a more reactive cubic spinel phase. researchgate.net Thermochemical Energy Storage
Cycling Stability Significantly improved; counteracts sintering effects. nih.gov Stabilizes the crystal structure against degradation over many cycles. researchgate.netepa.gov Thermochemical Energy Storage, Batteries
Phase Transitions Suppresses irreversible phase changes during cycling. nih.gov Inactive ions like Mg²⁺ or Zn²⁺ act as "pillars" in the layered structure. osti.govmdpi.com Sodium-Ion Batteries
Structural Disorder Suppresses structural disordering, especially at high voltages. nih.gov The introduction of dopants adjusts the redox window of Mn and Fe. osti.govnih.gov Sodium-Ion Batteries

Nanostructured Iron Manganese Oxide Materials: Synthesis, Properties, and Advanced Applications

Size-Controlled Synthesis Strategies for Nanoparticles and Nanocomposites

The ability to precisely control the size of iron-manganese oxide nanoparticles is crucial for tailoring their properties for specific applications. ulaval.canih.gov Various synthesis strategies have been developed to achieve this control, with methods like co-precipitation, thermal decomposition, and hydrothermal synthesis being prominent. nih.govrsc.org

Co-precipitation is a widely used and cost-effective method for synthesizing iron-manganese oxide nanoparticles. rsc.orgnih.gov This technique involves the simultaneous precipitation of iron and manganese salts from a solution by adding a base. nih.govnih.gov The size of the resulting nanoparticles can be influenced by several factors, including the pH of the solution, the reaction temperature, and the stirring speed. nih.govmdpi.com For instance, a study demonstrated that by adjusting the Fe:Mn weight ratio during co-precipitation, the morphology and crystallinity of the nanoparticles could be significantly influenced. nih.gov

Thermal decomposition of organometallic precursors, such as metal oleates, in high-boiling point solvents is another effective method for producing monodisperse nanoparticles with tight control over size and shape. researchgate.netjove.comyoutube.com The reaction temperature and the ratio of ligand to precursor are key parameters for controlling the growth process. researchgate.net This method allows for the synthesis of nanoparticles with diameters ranging from a few nanometers to several tens of nanometers. researchgate.netresearchgate.net For example, iron-manganese oxide nanoparticles with diameters between 10 and 20 nm have been synthesized using this approach. researchgate.net

Hydrothermal synthesis , carried out in aqueous media at elevated temperatures and pressures, is also a versatile strategy for preparing iron-manganese oxide nanoparticles with controlled morphologies. nih.gov This method can produce uniform particles with a narrow size distribution. nih.gov

The synthesis of nanocomposites involving iron-manganese oxides often utilizes these same fundamental techniques, incorporating a secondary material like graphene oxide. rsc.orgmdpi.com For instance, a manganese dioxide-iron oxide-graphene magnetic nanocomposite was fabricated through a facile route, demonstrating the integration of different components at the nanoscale. rsc.org In-situ methods, where the nanoparticles are formed directly in the presence of the matrix material, are also employed for creating nanocomposites like MnFe2O4/graphene oxide. mdpi.com

The choice of synthesis method and the precise control of reaction parameters are critical for achieving the desired nanoparticle size and composition, which in turn dictate the material's ultimate performance in various applications. ulaval.caresearchgate.net

Table 14.1.1: Comparison of Synthesis Methods for Iron-Manganese Oxide Nanoparticles

Synthesis MethodKey Parameters Influencing SizeTypical Size RangeAdvantagesDisadvantages
Co-precipitationpH, Temperature, Stirring Speed, Fe:Mn Ratio nih.govmdpi.com5 - 100 nm mdpi.comamericanelements.comSimple, Cost-effective, High yield rsc.orgnih.govresearchgate.netBroader size distribution, potential for impurities mdpi.com
Thermal DecompositionReaction Temperature, Ligand/Precursor Ratio, Solvent Type researchgate.netresearchgate.net2.5 - 20 nm researchgate.netresearchgate.netHigh monodispersity, excellent crystallinity, precise size control ulaval.caresearchgate.netRequires high temperatures, use of organic solvents nih.gov
Hydrothermal SynthesisTemperature, Pressure, Reaction Time nih.gov20 - 300 nm nih.govUniform particles, narrow size distribution, control over morphology nih.govRequires specialized equipment (autoclaves) nih.gov

Examination of Size-Dependent Phenomena and Quantum Confinement Effects

The properties of iron-manganese oxide nanoparticles are intrinsically linked to their size. As the dimensions of these materials decrease to the nanoscale, phenomena not observed in their bulk counterparts become prominent. These size-dependent properties are a direct consequence of the increased surface area-to-volume ratio and quantum mechanics. rsc.org

One of the most significant size-dependent phenomena is the change in magnetic behavior. For instance, magnetic iron oxide nanoparticles can exhibit superparamagnetism, a state where they are strongly magnetic in the presence of an external magnetic field but show no residual magnetism once the field is removed. nih.govresearchgate.net This behavior is typically observed in nanoparticles with diameters below a critical size, often around 25-30 nm. researchgate.netrsc.org The saturation magnetization and magnetocrystalline anisotropy are also strongly influenced by the nanoparticle size. researchgate.netrsc.org

Quantum confinement effects become significant when the nanoparticle diameter is comparable to the de Broglie wavelength of the electron wavefunction. inflibnet.ac.in This confinement leads to a discretization of energy levels, in contrast to the continuous energy bands found in bulk materials. inflibnet.ac.inresearchgate.net A key consequence of quantum confinement is the size-dependent bandgap, which increases as the particle size decreases. inflibnet.ac.inchalcogen.ro This "blue shift" in the absorption and emission spectra is a hallmark of quantum confinement. inflibnet.ac.in

While the study of quantum confinement is more established in semiconductor quantum dots, these principles also apply to metal oxides. chalcogen.ro The confinement of charge carriers (electrons and holes) within the nanoparticle's dimensions alters its electronic and optical properties. inflibnet.ac.in The Brus model is often used to describe the relationship between the energy gap and the nanoparticle size in the quantum confinement regime. chalcogen.ro The increased energy gap with decreasing size can, in turn, affect other optical properties like the refractive index. chalcogen.ro The ability to tune these properties by simply changing the nanoparticle size opens up possibilities for designing materials with specific electronic and optical characteristics for advanced applications. chalcogen.ro

Table 14.2.1: Size-Dependent Properties of Iron-Manganese Oxide Nanoparticles

PropertySize DependenceUnderlying Phenomenon
Magnetic BehaviorTransition to superparamagnetism with decreasing size. researchgate.netrsc.org Saturation magnetization and anisotropy are size-dependent. rsc.orgIncreased influence of thermal energy over magnetic anisotropy energy in single-domain particles. rsc.org
Optical PropertiesIncrease in bandgap energy with decreasing size (blue shift). inflibnet.ac.inQuantum confinement of electrons and holes, leading to discrete energy levels. inflibnet.ac.inresearchgate.net
Electronic PropertiesAltered density of states and charge carrier energies. inflibnet.ac.inRestriction of charge carrier motion in one or more dimensions. inflibnet.ac.in

Role of High Surface-to-Volume Ratio in Reactivity and Performance

This increased surface area directly translates to a greater number of active sites available for chemical reactions. omicsonline.org In applications such as catalysis, this is particularly advantageous. For example, iron-manganese oxide nanoparticles have been investigated as catalysts for the oxidation of volatile organic compounds (VOCs), where a high surface area contributes to enhanced catalytic activity. azonano.comacs.org The abundance of surface atoms can also lead to unique and often enhanced redox properties. researchgate.net

In the context of environmental remediation, the high surface-to-volume ratio is crucial for the adsorption of pollutants. Iron-manganese oxide nanocomposites have demonstrated extraordinary adsorption capacity for contaminants like uranium(VI) from aqueous solutions. rsc.org The large surface area provides ample sites for the binding of target molecules. Studies have shown that the inclusion of manganese in iron oxide nanostructures can enhance the specific surface area and pore volume, leading to more efficient removal of heavy metal ions like nickel. nih.gov

Furthermore, the surface chemistry of these nanoparticles can be tailored to improve their performance in specific applications. researchgate.net The ability to functionalize the surface allows for the attachment of various molecules, which can improve dispersibility, biocompatibility, or targeting capabilities in biomedical applications. rsc.org The combination of a high surface area and the potential for surface modification makes iron-manganese oxide nanoparticles highly versatile materials with tunable reactivity. researchgate.net

Table 14.3.1: Impact of High Surface-to-Volume Ratio on Applications

Application AreaRole of High Surface-to-Volume RatioExample
CatalysisIncreased number of active sites for chemical reactions. omicsonline.orgOxidation of volatile organic compounds (VOCs). azonano.comacs.org
Environmental RemediationEnhanced adsorption capacity for pollutants. rsc.orgRemoval of heavy metals like uranium and nickel from water. nih.govrsc.org
Biomedical ApplicationsProvides a large surface for functionalization with targeting ligands or drugs. rsc.orgTargeted drug delivery and bioimaging. rsc.orgmdpi.com
Energy StorageIncreased electrode-electrolyte interface for improved charge storage. rsc.orgEnhanced capacitance in supercapacitors. rsc.org

Tailoring Nanoscale Morphology for Specific Research Objectives

Beyond size, the morphology or shape of iron-manganese oxide nanoparticles plays a critical role in determining their properties and suitability for specific research applications. nih.govresearchgate.net Researchers have developed various strategies to control the shape of these nanocrystals, leading to the synthesis of diverse morphologies such as spheres, cubes, rods, and more complex structures like core-shell particles. nih.govresearchgate.net

The synthesis method and the specific reaction conditions are key to controlling morphology. nih.govresearchgate.net For instance, the co-precipitation method can yield spherical or rod-shaped nanoparticles depending on the pH of the reaction. nih.gov Thermal decomposition offers another avenue for shape control; by varying the solvent or the concentration of surfactants like oleic acid, the final morphology of the nanoparticles can be fine-tuned. nih.gov For example, different solvents in the thermal decomposition of iron oleates have been used to produce iron oxide nanoparticles of varying sizes and shapes. nih.gov

The morphology of the nanoparticles can have a significant impact on their magnetic, catalytic, and optical properties. For example, the shape anisotropy of non-spherical nanoparticles can influence their magnetic behavior. nih.gov In catalysis, certain crystal facets exposed on the surface of a nanoparticle may be more catalytically active than others, making shape control a crucial aspect of catalyst design. researchgate.net

Core-shell structures, where a core of one material is coated with a shell of another, represent a particularly interesting morphology. researchgate.netresearchgate.net In the iron-manganese oxide system, core-shell nanoparticles with a FeO/MnO-like core and a spinel-like shell have been synthesized. researchgate.net This type of morphology can lead to unique properties arising from the interface between the two materials, such as exchange coupling in magnetic core-shell particles. researchgate.net

The ability to tailor the nanoscale morphology allows researchers to design and synthesize iron-manganese oxide materials with optimized properties for a wide range of applications, from biomedical imaging and therapy to environmental remediation and catalysis. nih.govresearchgate.net

Table 14.4.1: Influence of Synthesis Parameters on Nanoparticle Morphology

Synthesis ParameterEffect on MorphologyExample
pH (Co-precipitation)Can influence the formation of spherical vs. rod-shaped particles. nih.govObtaining rod-shaped iron oxide nanoparticles at a specific pH. nih.gov
Solvent (Thermal Decomposition)Different solvents can lead to variations in nanoparticle shape and size. nih.govSynthesis of iron oxide nanospheres, plates, and cubes using different solvents. nih.gov
Surfactants/LigandsThe type and concentration can direct the growth of specific crystal facets, leading to different shapes. nih.govUsing oleic acid to control the size and shape of iron oxide nanocrystals. nih.gov
Precursor RatioThe ratio of iron to manganese precursors can influence the final crystal structure and morphology. nih.govChanges in morphology of iron-manganese oxide nanoparticles with varying Fe:Mn ratios. nih.gov

Q & A

How can the interfacial stability of Fe³⁺-Mn²⁺-O²− mixed oxides in high-temperature solid oxide fuel cells (SOFCs) be experimentally evaluated?

Basic Research Question
To assess interfacial stability, researchers should conduct controlled oxidation experiments under SOFC operating conditions (e.g., 800–1000°C in air). Cross-sectional samples must be analyzed using scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) to map elemental diffusion (e.g., Mn migration from coatings to oxide scales, as observed in Plansee IT11 and IT14 alloys) . Thickness measurements of oxide layers (e.g., 2–5 µm scales in Figure 5 and 7) and adhesion tests (e.g., alloy-oxide interface cohesion) are critical.

Advanced Research Question
For mechanistic insights, combine in-situ X-ray diffraction (XRD) to track phase evolution (e.g., spinel vs. Cr₂O₃ formation) with electrochemical impedance spectroscopy (EIS) to correlate interfacial resistance (ASR values) with oxide scale composition. Contradictions arise when Fe³⁺-rich spinels exhibit high conductivity despite oxide scale failures (e.g., localized Fe presence in Plansee IT11); these require EDX line scans to identify microstructural defects .

What methodologies resolve discrepancies in redox behavior between Fe³⁺-Mn²⁺-O²− oxides observed in oxygen carrier cycles?

Basic Research Question
Standardize redox cycles using thermogravimetric analysis (TGA) under controlled atmospheres (e.g., alternating H₂/CO and air). Monitor mass changes to quantify oxygen release/uptake. For example, Mn³⁺ ↔ Mn²⁺ transitions in acidic dissolution ( ) can be cross-validated via iodometric titration to track Mn³⁺ concentration .

Advanced Research Question
When redox activity contradicts theoretical predictions (e.g., unexpected stability of Mn²⁺ in Fe-rich matrices), employ X-ray absorption near-edge structure (XANES) spectroscopy to probe oxidation states locally. For instance, Mn²⁺ retention in mixed oxides may arise from Fe³⁺ acting as an electron acceptor, stabilizing Mn²⁺; this requires synchrotron-based mapping to resolve spatial redox heterogeneity .

How can mineralogical heterogeneity in natural Fe³⁺-Mn²⁺-O²− specimens be systematically classified?

Basic Research Question
Adopt a mineralogical reclassification framework () combining X-ray fluorescence (XRF) for bulk composition and magnetic susceptibility measurements to differentiate phases (e.g., specularite vs. quartz-specularite-manganese oxide associations). Tabulate samples by location and mineral type (e.g., "Qtz.-Spec.-Mn Oxide" in Table III of ) .

Advanced Research Question
Contradictions in classification (e.g., overlapping magnetic signatures in metamorphosed samples) require Mössbauer spectroscopy to distinguish Fe³⁺ coordination environments (e.g., octahedral vs. tetrahedral sites) and laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) to map trace element zoning, resolving post-metamorphic overprints .

What experimental designs mitigate sigma-phase formation in Fe³⁺-Mn²⁺-O²− alloys during prolonged oxidation?

Advanced Research Question
Sigma-phase formation (Cr-rich brittle phases in Plansee IT11 and IT14) accelerates oxide scale failure. To mitigate this, design alloy matrices with Mn-depleted zones (via controlled diffusion barriers) and monitor using electron backscatter diffraction (EBSD) to detect sigma-phase nucleation. Contradictory data on Mn diffusion sources (e.g., coatings vs. bulk alloys) necessitate isotopic labeling (e.g., Mn-54 tracer) to track migration pathways .

How are redox-driven structural transformations in Fe³⁺-Mn²⁺-O²− oxides quantified during oxygen carrier cycling?

Advanced Research Question
Use operando Raman spectroscopy to capture transient phases (e.g., Mn₃O₄ ↔ MnO transitions) during redox cycles. Pair with Brunauer-Emmett-Teller (BET) surface area analysis to correlate pore structure collapse with activity loss. For example, Mn leaching in acidic conditions ( ) alters surface redox sites, requiring cyclic voltammetry to quantify active site density .

What statistical approaches reconcile variability in oxide scale thickness data for Fe³⁺-Mn²⁺-O²− systems?

Basic Research Question
Apply Weibull distribution models to oxide thickness datasets (e.g., 2–5 µm ranges in ). Use ANOVA to test for significant differences between alloy batches, accounting for variables like oxidation time (e.g., 10,000-hour thresholds for catastrophic failure) .

Advanced Research Question
For non-normal thickness distributions (e.g., bimodal scales in Figure 5), employ machine learning clustering algorithms (e.g., k-means) to segment regions by EDX composition (Fe/Mn ratios) and correlate clusters with localized stress profiles via nanoindentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.